DDO-02005
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H27Cl2N3O2 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c1-25-18-8-6-16(7-9-18)14-22-17-10-12-24(13-11-17)15-21-23-19-4-2-3-5-20(19)26-21;;/h2-9,17,22H,10-15H2,1H3;2*1H |
Clé InChI |
DVFKTQCMJJIJDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2CCN(CC2)CC3=NC4=CC=CC=C4O3.Cl.Cl |
Origine du produit |
United States |
Foundational & Exploratory
DDO-02005: A Technical Guide to its Mechanism of Action as a Kv1.5 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for atrial fibrillation. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory effects, relevant signaling pathways, and detailed experimental protocols for its evaluation. All quantitative data is presented in structured tables, and key concepts are visualized through detailed diagrams.
Core Mechanism of Action: Kv1.5 Potassium Channel Inhibition
This compound exerts its therapeutic effect through the potent and selective inhibition of the Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization phase of the atrial action potential.
By blocking the Kv1.5 channel, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This electrophysiological alteration helps to suppress the re-entrant electrical circuits that are characteristic of atrial fibrillation, thereby restoring normal sinus rhythm. While the precise binding site and interaction with the Kv1.5 channel have not been fully elucidated for this compound, it is hypothesized to act as an open-channel blocker, a mechanism common to other Kv1.5 inhibitors.
Signaling Pathway of Kv1.5 Inhibition
The following diagram illustrates the proposed mechanism of action of this compound on the Kv1.5 potassium channel.
Caption: Proposed mechanism of this compound as an open-channel blocker of the Kv1.5 potassium channel.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Line | Assay |
| IC50 | 0.72 µM | HEK293 cells stably expressing Kv1.5 | Whole-cell patch clamp |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Endpoint | This compound Effect |
| CaCl2-ACh Induced Atrial Fibrillation (Rat) | Duration of Atrial Fibrillation | Significant reduction |
| Aconitine-Induced Arrhythmia (Rat) | Onset of Arrhythmia | Delayed onset |
Table 3: Pharmacokinetic Profile in Beagle Dogs
| Parameter | Route of Administration | Value |
| T1/2 (half-life) | Intravenous | 3.58 h |
| Tmax (time to max concentration) | Oral | 1.17 h |
| Cmax (max concentration) | Oral | 28.3 ng/mL |
| AUC0-t (area under the curve) | Oral | 105.3 ng·h/mL |
| F (bioavailability) | Oral | 15.2% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Whole-Cell Patch Clamp Assay for IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of the Kv1.5 channel current.
Materials:
-
HEK293 cells stably expressing the human Kv1.5 channel.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
Patch pipettes (2-5 MΩ).
-
Patch clamp amplifier and data acquisition system.
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293-Kv1.5 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Form a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.5 currents by applying a depolarizing voltage step to +40 mV for 300 ms.
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and record the currents at each concentration.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the data by measuring the peak current amplitude at each concentration.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CaCl2-Acetylcholine Induced Atrial Fibrillation Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a rat model of atrial fibrillation.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Acetylcholine (ACh) solution.
-
Calcium chloride (CaCl2) solution.
-
ECG recording system.
-
This compound solution for administration.
Procedure:
-
Anesthetize the rats.
-
Insert ECG electrodes to monitor cardiac activity.
-
Administer this compound or vehicle control intravenously.
-
After a set pre-treatment time, induce atrial fibrillation by intravenous injection of a mixture of ACh and CaCl2.
-
Record the ECG continuously and measure the duration of the induced atrial fibrillation.
-
Compare the duration of atrial fibrillation between the this compound-treated and vehicle-treated groups.
Aconitine-Induced Arrhythmia Model in Rats
Objective: To assess the anti-arrhythmic properties of this compound against a chemically-induced arrhythmia.
Materials:
-
Male Wistar rats (200-250 g).
-
Anesthetic.
-
Aconitine solution.
-
ECG recording system.
-
This compound solution for administration.
Procedure:
-
Anesthetize the rats and record a baseline ECG.
-
Administer this compound or vehicle control intravenously.
-
After a pre-treatment period, infuse a solution of aconitine at a constant rate.
-
Continuously monitor the ECG and record the time to the onset of specific arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
-
Compare the time to arrhythmia onset between the this compound-treated and vehicle-treated groups.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental evaluation of this compound.
Caption: A logical workflow diagram illustrating the key experimental stages in the evaluation of this compound.
DDO-02005: A Potent Blocker of the Kv1.5 Potassium Channel for Atrial Fibrillation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by rapid and irregular electrical activity in the atria, leading to an increased risk of stroke and heart failure. The ultra-rapid delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, is predominantly expressed in the atria and plays a crucial role in atrial action potential repolarization. This atrial-specific expression makes its corresponding channel, Kv1.5, an attractive therapeutic target for the development of AF-selective drugs with a reduced risk of ventricular proarrhythmias. DDO-02005, an arylmethylpiperidine derivative, has emerged as a potent and selective inhibitor of the Kv1.5 potassium channel, demonstrating significant anti-atrial fibrillation effects in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, experimental protocols used for its evaluation, and its structure-activity relationship, to support further research and development in the field of antiarrhythmic drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Channel | Assay | Reference |
| IC50 | 0.72 µM | Kv1.5 | Whole-cell patch clamp | [1][2][3][4] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Aconitine-Induced Arrhythmia [4]
| Dose (mg/kg, IV) | Protection against Aconitine-Induced Arrhythmia |
| 0.1 | Effective |
| 1 | Effective |
| 3 | Effective |
| 9 | Effective |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [2][4][5]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (1.25 mg/kg) |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| CL (L/h/kg) | 5.83 ± 1.44 | 36.51 ± 2.54 |
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature for the evaluation of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
While the specific, detailed protocol for determining the IC50 of this compound has not been published, a general whole-cell patch-clamp protocol for assessing Kv1.5 inhibitors in a heterologous expression system (e.g., CHO or HEK293 cells stably expressing the human KCNA5 gene) is described below.
Cell Preparation:
-
Cells stably expressing the Kv1.5 channel are cultured under standard conditions.
-
For electrophysiological recordings, cells are seeded at a low density on glass coverslips.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass and filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the rupture of the patch of membrane to establish the whole-cell configuration.
-
Kv1.5 currents are elicited by a voltage-clamp protocol. A typical protocol involves holding the cell at a membrane potential of -80 mV and applying depolarizing steps to +40 mV for 200-500 ms to activate the channels.
-
The effect of this compound is assessed by perfusing the cells with the external solution containing various concentrations of the compound.
-
The peak outward current at the end of the depolarizing pulse is measured before and after drug application to determine the percentage of inhibition.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
In Vivo Animal Models
1. CaCl2-ACh Induced Atrial Fibrillation Model in Rats: [1][2]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Preparation: The jugular vein is cannulated for drug administration. ECG leads are placed to monitor cardiac activity.
-
AF Induction: A solution of acetylcholine (ACh) and calcium chloride (CaCl2) is infused intravenously to induce AF.
-
Drug Administration: this compound is administered intravenously prior to the infusion of the AF-inducing agents.
-
Endpoint: The duration and incidence of AF are monitored and compared between the vehicle-treated and this compound-treated groups.
2. Aconitine-Induced Arrhythmia Model in Rats: [4]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia and Surgical Preparation: Similar to the CaCl2-ACh model.
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine is administered to induce ventricular arrhythmias.
-
Drug Administration: this compound is administered intravenously as a single dose at various concentrations (0.1, 1, 3, and 9 mg/kg) prior to the aconitine infusion.
-
Endpoint: The dose of aconitine required to induce arrhythmias is determined in the presence and absence of this compound. An increase in the required aconitine dose indicates a protective effect.
Pharmacokinetic Studies in Rats[2][4][5]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration:
-
Intravenous (IV): this compound is administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
Oral (PO): this compound is administered by oral gavage at a dose of 1.25 mg/kg.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at various time points after drug administration.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and clearance (CL), are calculated using appropriate pharmacokinetic software.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct blockade of the Kv1.5 potassium channel.[1][2][3] The specifics of this blockade, such as whether it is an open-channel or closed-channel block and its effects on channel gating kinetics (activation and inactivation), have not been detailed in the available literature.
The activity of the Kv1.5 channel is known to be regulated by various intracellular signaling pathways. While there is no direct evidence of this compound influencing these pathways, understanding them provides context for the physiological effects of Kv1.5 blockade. Protein Kinase C (PKC) has been shown to regulate Kv1.5 channel trafficking and expression at the cell surface.
Caption: Conceptual diagram of this compound action and Kv1.5 regulation.
Experimental and Logical Workflows
The development and preclinical evaluation of a Kv1.5 channel blocker like this compound typically follow a structured workflow.
Caption: Preclinical evaluation workflow for this compound.
Structure-Activity Relationship (SAR)
The development of this compound involved the synthesis and evaluation of a series of arylmethylpiperidine derivatives based on a lead compound, DDO-02001 (IC50 = 17.7 µM). The SAR studies revealed key structural features that contribute to the inhibitory activity against the Kv1.5 channel. A detailed analysis of the published analogues is necessary to fully elucidate the SAR. For drug development professionals, understanding how modifications to the arylmethylpiperidine scaffold affect potency can guide the design of future inhibitors with improved properties. The primary publication by Zhao et al. (2022) provides a table of these analogues and their corresponding IC50 values which is essential for a thorough SAR analysis.
Binding Site
The specific binding site of this compound on the Kv1.5 channel has not yet been determined in the published literature. Identification of the binding site, for instance, through site-directed mutagenesis studies or computational docking, would be a critical next step in understanding its mechanism of action at a molecular level and would facilitate the rational design of new, more potent, and selective Kv1.5 inhibitors.
Conclusion
This compound is a promising preclinical candidate for the treatment of atrial fibrillation due to its potent and selective inhibition of the Kv1.5 potassium channel.[1][2][3] Its efficacy in animal models of arrhythmia and atrial fibrillation highlights its therapeutic potential.[1][2][4] However, further studies are required to elucidate its precise mechanism of channel blockade, its binding site on the Kv1.5 channel, and its potential interactions with cellular signaling pathways. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and similar compounds as novel antiarrhythmic agents.
References
- 1. Modeling the binding modes of Kv1.5 potassium channel and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
The Therapeutic Potential of DDO-02005: A Technical Guide for Drug Development Professionals
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for the management of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action: Targeting the Kv1.5 Potassium Channel
This compound exerts its anti-arrhythmic effects by specifically inhibiting the Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization phase of the atrial action potential. In atrial fibrillation, alterations in IKur can contribute to the shortening of the atrial effective refractory period, creating a substrate for re-entrant arrhythmias. By blocking the Kv1.5 channel, this compound prolongs the atrial action potential duration and the effective refractory period, thereby disrupting the re-entrant circuits that sustain atrial fibrillation.
In Vitro Potency
This compound has demonstrated potent inhibition of the Kv1.5 potassium channel in in vitro assays. The half-maximal inhibitory concentration (IC50) has been determined to be 0.72 μM [1].
Preclinical Efficacy
The anti-arrhythmic potential of this compound has been evaluated in established rodent models of atrial fibrillation.
CaCl2-Acetylcholine-Induced Atrial Fibrillation in Rats
This compound has shown a good anti-atrial fibrillation effect in a rat model where AF is induced by the administration of calcium chloride (CaCl2) and acetylcholine (ACh)[1]. This model mimics the electrophysiological and structural remodeling seen in clinical AF.
Aconitine-Induced Arrhythmia in Rats
This compound was also effective against arrhythmias induced by aconitine in rats[1]. Aconitine is an alkaloid that activates sodium channels, leading to cardiac arrhythmias. The efficacy of this compound in this model suggests a potential broader anti-arrhythmic activity. Intravenous administration of this compound at doses of 0.1, 1, 3, and 9 mg/kg demonstrated a dose-dependent protective effect against aconitine-induced arrhythmias[1].
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in both rats and beagle dogs.
Pharmacokinetics in Sprague-Dawley Rats
Pharmacokinetic parameters of this compound were determined in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| CL (L/h/kg) | 5.83 ± 1.44 | - |
Data presented as mean ± SD.
Pharmacokinetics in Beagle Dogs
A pharmacokinetic study was also conducted in beagle dogs.
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | - | 6.245 |
| Cmax (µg/L) | - | 1.274 |
Specific details of the beagle dog study protocol are not publicly available.
Experimental Protocols
Detailed experimental protocols for the key studies cited are outlined below. It is important to note that while general methodologies are described, the specific parameters for the this compound studies may not be fully available in the public domain.
In Vitro Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)
The potency of this compound on the Kv1.5 channel was likely determined using the whole-cell patch-clamp technique on a cell line stably expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells).
General Protocol:
-
Cell Culture: Cells expressing the Kv1.5 channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell currents are recorded using a patch-clamp amplifier.
-
Solutions: The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular solution in the patch pipette usually contains (in mM): K-aspartate or K-gluconate, KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
Voltage Protocol: To elicit IKur, cells are held at a holding potential of approximately -80 mV and then depolarized to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments).
-
Drug Application: this compound is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the Kv1.5 current.
-
Data Analysis: The peak current amplitude at a specific depolarizing step (e.g., +40 mV) is measured before and after drug application. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.
CaCl2-Acetylcholine-Induced Atrial Fibrillation in Rats
This model is used to induce transient but reproducible episodes of atrial fibrillation.
General Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized.
-
ECG Recording: Needle electrodes are inserted subcutaneously for continuous electrocardiogram (ECG) monitoring.
-
Induction of AF: A solution of acetylcholine and calcium chloride is infused intravenously (e.g., via the tail vein) to induce AF.
-
Drug Administration: this compound or vehicle is administered intravenously before the induction of AF.
-
Endpoint Measurement: The primary endpoints are the incidence and duration of AF episodes.
Aconitine-Induced Arrhythmia in Rats
This model is used to assess the general anti-arrhythmic properties of a compound.
General Protocol:
-
Animal Preparation: Rats are anesthetized, and an infusion catheter is placed in a jugular vein.
-
ECG Recording: Continuous ECG monitoring is performed.
-
Induction of Arrhythmia: Aconitine is infused at a constant rate to induce ventricular arrhythmias.
-
Drug Administration: this compound or vehicle is administered intravenously at various doses prior to the aconitine infusion[1].
-
Endpoint Measurement: The dose of aconitine required to induce specific types of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) is determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Kv1.5 Inhibition in Atrial Myocytes
Caption: Inhibition of Kv1.5 by this compound blocks IKur, prolonging APD and ERP.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound efficacy in rodent arrhythmia models.
Safety and Toxicology
Currently, there is no publicly available information on the in vitro or in vivo safety and toxicology profile of this compound. A comprehensive assessment of safety pharmacology (including effects on other ion channels like hERG), acute and repeated-dose toxicity, genotoxicity, and other relevant safety endpoints would be required for further development.
Conclusion
This compound is a potent Kv1.5 potassium channel inhibitor with demonstrated efficacy in preclinical models of atrial fibrillation. Its pharmacokinetic profile suggests that further formulation work may be needed to improve oral bioavailability. The lack of publicly available safety and toxicology data is a significant gap that needs to be addressed to fully evaluate the therapeutic potential of this compound. Further studies are warranted to explore its clinical utility as a novel anti-arrhythmic agent.
References
DDO-02005 for Atrial Fibrillation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the investigational compound DDO-02005, a novel small molecule inhibitor of the Kv1.5 potassium channel, for the treatment of atrial fibrillation (AF). This guide synthesizes the available preclinical data, including its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.
Core Concepts and Mechanism of Action
This compound is an arylmethylpiperidine derivative that demonstrates potent and selective inhibition of the Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the human heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization phase of the atrial action potential.
In atrial fibrillation, an electrical remodeling occurs, which can involve the shortening of the atrial effective refractory period (ERP) and action potential duration (APD). By inhibiting the Kv1.5 channel, this compound is designed to prolong the APD and ERP in atrial myocytes, thereby suppressing the re-entrant electrical circuits that sustain atrial fibrillation, without significantly affecting the ventricular action potential. This atrial-selective action is a key therapeutic goal to avoid pro-arrhythmic effects in the ventricles.
Signaling Pathway in Atrial Myocytes
Arylmethylpiperidine Derivatives as Antiarrhythmic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of arylmethylpiperidine derivatives as a promising class of antiarrhythmic agents. It covers their mechanism of action, structure-activity relationships, quantitative data on lead compounds, and detailed experimental protocols for their evaluation. This document is intended to serve as a core resource for professionals engaged in cardiovascular drug discovery and development.
Introduction: The Therapeutic Rationale
Cardiac arrhythmias, characterized by irregular heartbeats, are a major cause of cardiovascular morbidity and mortality. A key strategy in the development of antiarrhythmic drugs is the modulation of cardiac ion channels, which govern the heart's electrical activity. Atrial fibrillation (AF), the most common clinical arrhythmia, is often associated with atrial electrical remodeling, which involves a shortening of the atrial action potential duration (APD).[1]
The ultra-rapid delayed rectifier potassium current (IKur), conducted by the Kv1.5 potassium channel, plays a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria where it is predominantly expressed.[1] Inhibition of the Kv1.5 channel can prolong the APD and the effective refractory period (ERP), representing a targeted therapeutic approach for AF with potentially fewer ventricular side effects. Arylmethylpiperidine derivatives have emerged as a potent class of Kv1.5 inhibitors.
Mechanism of Action: Targeting the Kv1.5 Potassium Channel
The primary mechanism of action for the arylmethylpiperidine derivatives discussed herein is the inhibition of the Kv1.5 potassium channel. By blocking this channel, these compounds reduce the outflow of potassium ions during Phase 3 of the cardiac action potential. This action leads to a delay in repolarization, thereby prolonging the action potential duration and increasing the effective refractory period of atrial cardiomyocytes. This effect helps to prevent the rapid and irregular impulsions characteristic of atrial fibrillation.[1]
Figure 1: Mechanism of Kv1.5 Inhibition on the Cardiac Action Potential.
Quantitative Data and Structure-Activity Relationships (SAR)
Screening and optimization of an in-house compound library led to the identification of DDO-02001, a lead compound with moderate Kv1.5 inhibitory activity.[1] Subsequent structural modifications guided by SAR studies resulted in the development of DDO-02005, a derivative with significantly improved potency.[1]
Key SAR insights from the development of the DDO-series include:
-
Replacing the benzene ring in the lead compound with a benzoxazole ring enhanced biological activity (DDO-02001 vs. DDO-02002).[1]
-
Removal of a carbonyl group further improved the inhibitory effect (DDO-02002 vs. DDO-02003).[1]
The following tables summarize the in vitro potency and in vivo pharmacokinetic profile of key compounds.
Table 1: In Vitro Kv1.5 Inhibitory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| DDO-02001 | 17.7 | Kv1.5 Potassium Channel |
| DDO-02002 | 8.96 | Kv1.5 Potassium Channel |
| DDO-02003 | 1.57 | Kv1.5 Potassium Channel |
| This compound | 0.72 | Kv1.5 Potassium Channel |
Data sourced from Zhao L, et al. (2022).[1]
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Administration Route | Dose | t1/2 (h) | Cmax (µg/L) | AUC0–t (µg/L·h) |
|---|---|---|---|---|
| Intravenous (IV) | 1 mg/kg | 3.23 ± 1.07 | 90.23 ± 28.83 | 178.42 ± 39.33 |
| Oral (PO) | 1.25 mg/kg | 6.25 ± 2.40 | 1.27 ± 0.40 | 4.41 ± 0.69 |
Data sourced from MedKoo Biosciences and InvivoChem product sheets.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key experiments in the evaluation of arylmethylpiperidine derivatives.
Synthesis of Arylmethylpiperidine Derivatives (General Procedure)
This protocol describes the general synthetic route for compounds DDO-02003 to DDO-02009, based on reductive amination.
Materials:
-
Starting amine (e.g., Intermediate 5 from the source study)
-
Appropriate aldehyde or ketone (e.g., Intermediates 6-17)
-
Dichloromethane (CH2Cl2)
-
Sodium triacetoxyborohydride (NaB(OAc)3H)
-
Saturated ammonium chloride (NH4Cl)
Procedure:
-
Dissolve the starting amine (1 equivalent) and the desired aldehyde/ketone (1.5 equivalents) in CH2Cl2.
-
Add NaB(OAc)3H (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Evaporate the solvent under reduced pressure.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography over silica gel to yield the final compound.[1]
In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the inhibitory effect of compounds on the Kv1.5 channel expressed in a stable cell line (e.g., CHO cells).
Solutions:
-
Bath Solution (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM D-glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.[4]
-
Pipette Solution (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA. Adjust pH to 7.2 with KOH.[4]
Procedure:
-
Culture CHO cells stably expressing the human Kv1.5 channel. Seed cells onto glass coverslips for electrophysiological recording.
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the bath solution.
-
Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. Pipette resistance should be 2-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (giga-seal).
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical access to the cell's interior.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 2000 ms) to elicit Kv1.5 outward currents.[4]
-
After recording a stable baseline current, perfuse the cell with the bath solution containing the test compound (e.g., this compound) at various concentrations.
-
Record the currents at each concentration until a steady-state block is achieved.
-
Calculate the percentage of current inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Assay: Aconitine-Induced Arrhythmia Model in Rats
This model assesses the in vivo antiarrhythmic efficacy of a compound by measuring its ability to protect against arrhythmias induced by aconitine, a Na+ channel activator.
Procedure:
-
Anesthetize male Sprague-Dawley rats using an appropriate anesthetic (e.g., urethane via intraperitoneal injection).[5]
-
Implant subcutaneous electrodes to record a standard lead II electrocardiogram (ECG).
-
Insert an infusion catheter into a jugular vein for drug administration.[5]
-
Administer the test compound (e.g., this compound at 0.1, 1, 3, 9 mg/kg) or vehicle via intravenous injection.[6]
-
After a set pretreatment period, initiate a continuous intravenous infusion of aconitine (e.g., 5 µg/kg/min).[5]
-
Continuously monitor the ECG and record the time of onset for various arrhythmic events: ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
The efficacy of the test compound is determined by its ability to delay or prevent the onset of these arrhythmias compared to the vehicle-treated control group.
Preclinical Development Workflow
The discovery and preclinical evaluation of a novel antiarrhythmic agent like an arylmethylpiperidine derivative follows a structured workflow, from initial concept to in vivo validation.
Figure 2: Preclinical Drug Discovery Workflow for Antiarrhythmic Agents.
Conclusion
Arylmethylpiperidine derivatives represent a promising class of antiarrhythmic agents, with compounds like this compound demonstrating potent and selective inhibition of the Kv1.5 potassium channel.[1] This targeted mechanism of action is highly relevant for the treatment of atrial fibrillation. The data and protocols presented in this guide provide a comprehensive foundation for researchers working to advance these and similar compounds through the preclinical development pipeline. Further investigation into the safety profile, particularly regarding off-target ion channel effects, and optimization of pharmacokinetic properties will be critical for their successful clinical translation.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
- 4. bsys.ch [bsys.ch]
- 5. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Pharmacological Profile of DDO-02005: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for the management of atrial fibrillation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro potency, in vivo efficacy in preclinical arrhythmia models, and pharmacokinetic properties. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this compound.
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia and is associated with an increased risk of stroke and heart failure. The ultra-rapid delayed rectifier potassium current (IKur), conducted by the Kv1.5 potassium channel, plays a crucial role in the repolarization of the atrial action potential. Inhibition of Kv1.5 is a targeted therapeutic strategy to prolong the atrial effective refractory period without affecting ventricular repolarization, thereby reducing the risk of proarrhythmic side effects. This compound, an arylmethylpiperidine derivative, has emerged as a potent inhibitor of the Kv1.5 channel, demonstrating significant anti-arrhythmic effects in preclinical studies.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the Kv1.5 potassium channel. The Kv1.5 channel is primarily expressed in the atria of the heart and is responsible for the IKur current, which contributes to the repolarization phase of the atrial action potential. By blocking this channel, this compound prolongs the action potential duration and the effective refractory period in atrial myocytes. This mechanism is believed to be effective in terminating and preventing re-entrant arrhythmias that underlie atrial fibrillation.
In Vitro Efficacy
The inhibitory potency of this compound on the Kv1.5 channel was determined using whole-cell patch-clamp electrophysiology.
Data Presentation: In Vitro Potency
| Compound | Target | Assay | IC50 (μM) |
| This compound | Kv1.5 | Whole-Cell Patch Clamp | 0.72 |
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human Kv1.5 channel.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (hKCNA5).
Methodology:
-
Cell Culture: HEK293 cells expressing hKv1.5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The extracellular solution contains (in mM): 135 NaCl, 5 KCl, 2 MgCl2, 5 HEPES, and 10 D-glucose (pH adjusted to 7.4 with NaOH).
-
The intracellular (pipette) solution contains (in mM): 110 KCl, 1.2 MgCl2, 5 Na2ATP, 10 HEPES, and 10 EGTA (pH adjusted to 7.2 with KOH).
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are used.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by a 500 ms depolarizing pulse to +40 mV, followed by a repolarizing pulse to -40 mV. Pulses are applied every 15 seconds.
-
-
Drug Application: this compound is dissolved in dimethyl sulfoxide (DMSO) and diluted in the extracellular solution to achieve final concentrations ranging from 0.01 to 100 µM. The final DMSO concentration is kept below 0.1%. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The peak current amplitude at +40 mV is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.
Mandatory Visualization: Experimental Workflow for In Vitro Potency
In Vivo Efficacy
The anti-arrhythmic properties of this compound were evaluated in two established rat models of atrial fibrillation and arrhythmia.
Data Presentation: In Vivo Efficacy
| Animal Model | Species | Endpoint | Result |
| Aconitine-Induced Arrhythmia | Rat | Prevention of ventricular arrhythmias | This compound dose-dependently increased the dose of aconitine required to induce arrhythmias.[1] |
| CaCl2-Acetylcholine-Induced Atrial Fibrillation | Rat | Suppression of atrial fibrillation | This compound demonstrated a good anti-fibrillation effect.[1] |
Experimental Protocols
Objective: To evaluate the protective effect of this compound against aconitine-induced ventricular arrhythmias in rats.[2][3]
Animals: Male Sprague-Dawley rats.
Methodology:
-
Anesthesia and Cannulation: Rats are anesthetized, and the jugular vein is cannulated for drug administration.
-
ECG Monitoring: Needle electrodes are inserted subcutaneously for continuous electrocardiogram (ECG) recording.
-
Drug Administration:
-
A control group receives the vehicle.
-
Treatment groups receive intravenous (IV) administration of this compound at various doses.
-
Following a stabilization period, aconitine is infused intravenously at a constant rate (e.g., 5 µg/kg/min) until the onset of ventricular premature beats, ventricular tachycardia, or ventricular fibrillation.[3]
-
-
Endpoint Measurement: The total dose of aconitine required to induce each type of arrhythmia is recorded.
Objective: To assess the efficacy of this compound in suppressing chemically-induced atrial fibrillation in rats.[4]
Animals: Male Wistar or Sprague-Dawley rats.
Methodology:
-
Anesthesia and ECG Monitoring: Rats are anesthetized, and ECG is continuously monitored as described above.
-
Induction of Atrial Fibrillation: Atrial fibrillation is induced by intravenous injection of a mixture of acetylcholine (e.g., 66 µg/mL) and calcium chloride (e.g., 10 mg/mL).[4][5][6][7]
-
Drug Administration: this compound or vehicle is administered intravenously prior to the induction of AF.
-
Endpoint Measurement: The incidence and duration of atrial fibrillation are monitored and recorded from the ECG.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in Sprague-Dawley rats following both intravenous and oral administration.
Data Presentation: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Route of Administration | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC0-t (µg/L·h) | t1/2 (h) |
| Intravenous (IV) | 1 | 90.23 ± 28.83 | - | 178.42 ± 39.33 | 3.23 ± 1.07 |
| Oral (PO) | 1.25 | 1.27 ± 0.40 | - | 4.41 ± 0.69 | 6.25 ± 2.40 |
Data are presented as mean ± SD (n=6).[8][9]
Experimental Protocols: Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters of this compound in rats.
Animals: Male Sprague-Dawley rats.
Methodology:
-
Drug Administration:
-
For intravenous administration, this compound is administered as a single bolus dose (1 mg/kg) via the tail vein.
-
For oral administration, this compound is administered by gavage (1.25 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Signaling Pathways
Inhibition of the Kv1.5 channel by this compound directly impacts the electrophysiology of atrial cardiomyocytes. The downstream consequences of this inhibition are primarily related to the modulation of the atrial action potential and cellular calcium homeostasis.
Mandatory Visualization: Signaling Pathway of this compound Action
Conclusion
This compound is a potent Kv1.5 potassium channel inhibitor with promising anti-arrhythmic properties demonstrated in preclinical models of atrial fibrillation and ventricular arrhythmia. Its mechanism of action, focused on the atrial-specific IKur current, suggests a favorable cardiac safety profile. The pharmacokinetic data indicate that while intravenous administration is effective, oral bioavailability is limited, suggesting that formulation strategies or prodrug approaches may be necessary for oral delivery. Further investigation into the downstream signaling effects and long-term safety of this compound is warranted to fully elucidate its therapeutic potential for the treatment of atrial fibrillation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for ECG evaluation of indicators of cardiac risk, and susceptibility to aconitine-induced arrhythmias in rats following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
- 5. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miR‑101a‑3p overexpression prevents acetylcholine‑CaCl2‑induced atrial fibrillation in rats via reduction of atrial tissue fibrosis, involving inhibition of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine Reverses Atrial Structural Remodeling in Ach-Cacl2 Induced Atrial Fibrillation Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of DDO-02005: A Potent Kv1.5 Potassium Channel Inhibitor for Atrial Fibrillation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 is a novel and potent inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for the management of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, alongside a thorough presentation of its pharmacological and pharmacokinetic data. Furthermore, this document illustrates the critical signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in the field of cardiovascular drug discovery.
Introduction
Atrial fibrillation is the most common cardiac arrhythmia, characterized by chaotic electrical impulses in the atria, leading to an increased risk of stroke and heart failure. The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur), plays a crucial role in the repolarization of the atrial action potential.[1][2] Its atrial-specific expression makes it an attractive target for the development of anti-AF drugs with a reduced risk of ventricular proarrhythmia.[2] this compound emerged from a series of arylmethylpiperidine derivatives designed to selectively inhibit the Kv1.5 channel. This document details the scientific journey from its rational design to its preclinical evaluation.
Discovery of this compound
This compound was identified through a focused drug discovery program aimed at developing potent and selective Kv1.5 inhibitors. The lead compound, DDO-02001, showed moderate inhibitory activity. A subsequent structure-activity relationship (SAR) study on a series of arylmethylpiperidine derivatives led to the synthesis and evaluation of this compound, which demonstrated significantly improved potency.
Synthesis of this compound
The synthesis of this compound, chemically named 1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine dihydrochloride, is a multi-step process. The following is a detailed protocol based on the general synthetic scheme for arylmethylpiperidine derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate 1 (Reductive Amination)
-
To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2), add potassium carbonate (K2CO3) (2 equivalents) and stir at room temperature for 30 minutes.
-
Add 4-methoxybenzaldehyde (1.1 equivalents) to the reaction mixture.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to the mixture and stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with CH2Cl2 (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate 1.
Step 2: Synthesis of this compound (N-Alkylation)
-
To a solution of Intermediate 1 (1 equivalent) and 2-(chloromethyl)-1,3-benzoxazole (1.1 equivalents) in an anhydrous solvent like acetonitrile (CH3CN), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at 60-70 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Dissolve the purified free base in a minimal amount of diethyl ether and add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a dihydrochloride salt.
Caption: Synthetic pathway of this compound.
Biological Activity
In Vitro Kv1.5 Inhibition
This compound is a potent inhibitor of the Kv1.5 potassium channel, with a half-maximal inhibitory concentration (IC50) of 0.72 μM.
| Compound | Target | IC50 (μM) |
| This compound | Kv1.5 Potassium Channel | 0.72 |
Experimental Protocol: Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (hKv1.5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Electrophysiology:
-
Kv1.5 currents are recorded using the whole-cell patch-clamp technique at room temperature.
-
The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).
-
The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Cells are held at a holding potential of -80 mV. Kv1.5 currents are elicited by depolarizing voltage steps to +40 mV for 300 ms, followed by a repolarizing step to -40 mV for 150 ms, applied every 15 seconds.
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution and then diluted to the final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
-
The inhibitory effect of this compound is determined by measuring the reduction in the peak outward current at +40 mV after application of the compound.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
-
Caption: Experimental workflow for Kv1.5 inhibition assay.
In Vivo Anti-Arrhythmic and Anti-Atrial Fibrillation Effects
This compound has demonstrated significant anti-arrhythmic and anti-atrial fibrillation effects in preclinical animal models.
| Animal Model | Effect of this compound |
| Aconitine-induced arrhythmia (rats) | Effective anti-arrhythmic activity |
| CaCl2-ACh induced atrial fibrillation (rats) | Good anti-fibrillation effects |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in Sprague-Dawley rats and beagle dogs.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| CL (L/h/kg) | 5.83 ± 1.44 | 36.51 ± 2.54 |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs[3]
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | - | 6.245 |
| Cmax (µg/L) | - | 1.274 |
| AUC0-t (µg/L·h) | - | - |
| CL (L/h/kg) | - | - |
Data presented as mean ± SD (n=6). Data for intravenous administration in beagle dogs was not available in the cited source.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-arrhythmic effect by inhibiting the Kv1.5 potassium channel, which is a key regulator of the atrial action potential duration (APD). In atrial fibrillation, alterations in ion channel function, including the upregulation of potassium currents, can lead to a shortening of the APD and the effective refractory period (ERP), creating a substrate for re-entrant arrhythmias. By blocking the IKur current conducted by Kv1.5 channels, this compound prolongs the atrial APD and ERP, thereby suppressing the re-entrant circuits that sustain atrial fibrillation.
Caption: Role of Kv1.5 in atrial action potential and the mechanism of this compound.
Conclusion
This compound is a potent and promising Kv1.5 potassium channel inhibitor with demonstrated in vitro and in vivo efficacy. Its discovery and preclinical development highlight the potential of targeting the Kv1.5 channel for the treatment of atrial fibrillation. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate this compound and other related compounds in the quest for safer and more effective anti-arrhythmic therapies.
References
In Vitro Profile of DDO-02005: A Technical Overview of Ion Channel Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 has emerged as a potent inhibitor of the Kv1.5 potassium channel, a key target in the development of therapies for atrial fibrillation. This technical guide provides a comprehensive analysis of the in vitro studies conducted on this compound, with a focus on its interaction with ion channels. The information presented herein is intended to support further research and drug development efforts by providing detailed experimental protocols, quantitative data, and visual representations of key processes.
Core Focus: this compound and the Kv1.5 Potassium Channel
In vitro investigations have identified this compound as a potent antagonist of the human Kv1.5 potassium channel. The primary quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which has been determined through electrophysiological studies.
Quantitative Data Summary
The inhibitory potency of this compound on the Kv1.5 ion channel is summarized in the table below. This data is derived from whole-cell patch-clamp experiments on HEK293 cells stably expressing the human Kv1.5 channel.
| Compound | Target Ion Channel | Reported IC50 (μM) |
| This compound | Kv1.5 | 0.72 |
Experimental Protocols
The determination of the IC50 value for this compound was achieved using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.
Whole-Cell Patch-Clamp Methodology for Kv1.5 Inhibition Assay
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (encoded by the KCNA5 gene) were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: For electrophysiological recordings, cells were dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.
2. Electrophysiological Recordings:
-
Configuration: Whole-cell patch-clamp recordings were performed at room temperature.
-
Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Voltage Protocol:
-
Cells were held at a holding potential of -80 mV.
-
To elicit Kv1.5 currents, depolarizing voltage steps to +60 mV for 300 ms were applied.
-
The current amplitude at the end of the depolarizing pulse was measured to assess the effect of the compound.
-
-
Data Acquisition and Analysis:
-
Currents were recorded using a patch-clamp amplifier and digitized.
-
The inhibitory effect of this compound was determined by comparing the current amplitude in the presence and absence of the compound.
-
The IC50 value was calculated by fitting the concentration-response data to a Hill equation.
-
Mandatory Visualizations
Experimental Workflow for Kv1.5 Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory effect of this compound on the Kv1.5 ion channel.
Early-Stage Research on DDO-02005: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for the management of atrial fibrillation (AF). Early-stage research has demonstrated its efficacy in preclinical models of arrhythmia and has characterized its pharmacokinetic profile. This technical guide provides an in-depth overview of the core preclinical data on this compound, including its mechanism of action, in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound.
Mechanism of Action: Kv1.5 Potassium Channel Inhibition
This compound exerts its anti-arrhythmic effect by directly inhibiting the Kv1.5 potassium channel, which is encoded by the KCNA5 gene. The Kv1.5 channel is predominantly expressed in the atria and is responsible for the ultra-rapid delayed rectifier potassium current (IKur), a key component in the repolarization of the atrial action potential. By blocking this channel, this compound prolongs the atrial effective refractory period, a mechanism that can terminate and prevent re-entrant arrhythmias like atrial fibrillation.
In Vitro Potency
The inhibitory activity of this compound on the Kv1.5 channel was determined using electrophysiological patch-clamp assays.
| Parameter | Value | Assay |
| IC50 | 0.72 μM | Whole-cell patch clamp on cells expressing Kv1.5 |
Experimental Protocol: Whole-Cell Patch Clamp for Kv1.5 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human Kv1.5 potassium channel.
Cell Line: A stable cell line heterologously expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells) is used.
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepared in DMSO and serially diluted to final concentrations in the external solution.
Electrophysiological Recording:
-
Cells are voltage-clamped in the whole-cell configuration using a patch-clamp amplifier.
-
The holding potential is maintained at -80 mV.
-
Kv1.5 currents are elicited by depolarizing voltage steps to +40 mV for 300 ms, followed by a repolarizing step to -40 mV to record tail currents. Pulses are applied at a frequency of 0.1 Hz.
-
A stable baseline current is recorded before the application of this compound.
-
Increasing concentrations of this compound are perfused into the recording chamber.
-
The steady-state block of the peak outward current at +40 mV is measured for each concentration.
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline current. The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Preclinical Efficacy in Animal Models of Arrhythmia
This compound has demonstrated significant anti-arrhythmic effects in two established rat models of atrial fibrillation and arrhythmia.
Aconitine-Induced Arrhythmia Model
| Model | Species | Dosing | Endpoint | Result |
| Aconitine-Induced Arrhythmia | Rat | 0.1, 1, 3, 9 mg/kg (IV) | Prevention of aconitine-induced arrhythmias | Dose-dependent protection against arrhythmias |
Experimental Protocol: Aconitine-Induced Arrhythmia in Rats
Objective: To evaluate the protective effect of this compound against aconitine-induced cardiac arrhythmias.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Rats are anesthetized, and ECG leads are placed to monitor cardiac activity.
-
A catheter is inserted into the jugular vein for drug administration.
-
A baseline ECG is recorded.
-
This compound or vehicle is administered intravenously.
-
After a set pretreatment time, a continuous intravenous infusion of aconitine (e.g., 10 µg/kg/min) is initiated to induce arrhythmias (ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).
-
The time to onset of each type of arrhythmia and the duration of arrhythmias are recorded.
CaCl2-Acetylcholine-Induced Atrial Fibrillation Model
| Model | Species | Observation |
| CaCl2-ACh-Induced Atrial Fibrillation | Rat | Good anti-atrial fibrillation effect |
Experimental Protocol: CaCl2-Acetylcholine-Induced Atrial Fibrillation in Rats
Objective: To assess the efficacy of this compound in terminating or preventing atrial fibrillation induced by calcium chloride and acetylcholine.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Rats are anesthetized, and ECG is continuously monitored.
-
A solution containing acetylcholine (e.g., 66 µg/mL) and calcium chloride (e.g., 10 mg/mL) is infused intravenously to induce atrial fibrillation.
-
The incidence and duration of AF episodes are recorded.
-
In a prevention protocol, this compound or vehicle is administered prior to the infusion of the AF-inducing solution.
-
In a termination protocol, the AF-inducing solution is administered first, and upon sustained AF, this compound or vehicle is administered to observe for termination of the arrhythmia.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration.
| Parameter | IV (1 mg/kg) | PO (1.25 mg/kg) |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg/L*h) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| CL (L/h/kg) | 5.83 ± 1.44 | - |
Experimental Protocol: Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic parameters of this compound after intravenous and oral administration.
Animals: Male Sprague-Dawley rats.
Procedure:
-
IV Administration: this compound is administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
Oral Administration: this compound is administered by oral gavage at a dose of 1.25 mg/kg.
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Workflow
Caption: this compound inhibits the Kv1.5 channel, leading to atrial action potential prolongation and suppression of atrial fibrillation.
Downstream Signaling of Kv1.5 Channel Regulation
The activity and surface expression of the Kv1.5 channel are subject to complex regulation, including post-translational modifications and trafficking. Protein Kinase C (PKC) activation has been shown to play a role in the endocytic degradation of the Kv1.5 channel.
Caption: PKC-mediated phosphorylation of the Kv1.5 channel can trigger its endocytosis and subsequent lysosomal degradation, leading to a reduction in IKur.
Preclinical Development Workflow for this compound
Caption: The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies.
Methodological & Application
DDO-02005 Experimental Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for atrial fibrillation.[1] This document provides detailed application notes and protocols for in vivo studies of this compound, focusing on its pharmacokinetic profile and its efficacy in established animal models of cardiac arrhythmia. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Pharmacokinetics
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. Below are the summarized pharmacokinetic parameters of this compound in Sprague-Dawley rats and beagle dogs.
Data Presentation: Pharmacokinetic Parameters of this compound
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6, mean ± SD)
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t½ (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |
Data sourced from MedKoo Biosciences and InvivoChem.[2][3]
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (n=6, mean ± SD)
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t½ (h) | Not Reported | 6.245 |
| Cmax (µg/L) | Not Reported | 1.274 |
| AUC (µg/L·h) | Not Reported | Not Reported |
Data sourced from ResearchGate.[2]
Experimental Protocol: Pharmacokinetic Study in Beagle Dogs
This protocol is based on standard procedures for pharmacokinetic analysis in beagle dogs.
1. Animal Model:
-
Species: Beagle dogs
-
Sample Size: n=6 per group
-
Health Status: Healthy, purpose-bred animals
2. Dosing:
-
Intravenous (IV) Administration: 1 mg/kg of this compound, formulated in a suitable vehicle, administered as a bolus injection into a cephalic vein.
-
Oral (PO) Administration: 1.25 mg/kg of this compound, administered via oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 2 mL) are collected from a saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (t½, Cmax, AUC) are calculated using non-compartmental analysis software.
In Vivo Efficacy Models
This compound has demonstrated anti-arrhythmic effects in two key preclinical models: the aconitine-induced arrhythmia model and the calcium chloride-acetylcholine (CaCl2-ACh)-induced atrial fibrillation model.
Aconitine-Induced Arrhythmia Model in Rats
This model is used to evaluate the efficacy of anti-arrhythmic drugs in preventing or terminating ventricular arrhythmias.
Experimental Protocol:
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal injection).
2. Surgical Preparation:
-
A catheter is implanted into the jugular vein for drug and arrhythmogenic agent administration.[2]
-
ECG electrodes are placed to monitor cardiac activity.
3. Arrhythmia Induction:
-
Aconitine is infused intravenously at a constant rate of 5 µg/kg/min for 7 minutes to induce ventricular arrhythmias.[2][3]
4. This compound Administration:
-
This compound is administered intravenously at doses of 0.1, 1, 3, and 9 mg/kg as a single dose prior to the aconitine infusion.[1][3]
5. Efficacy Evaluation:
-
The primary endpoint is the prevention or termination of aconitine-induced arrhythmias, as assessed by continuous ECG monitoring.
-
Parameters to be measured include the onset and duration of ventricular tachycardia and ventricular fibrillation.
CaCl2-ACh-Induced Atrial Fibrillation Model in Rats
This model is specifically used to assess the potential of a compound to prevent or treat atrial fibrillation.
Experimental Protocol:
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.[4]
2. Arrhythmia Induction:
-
A mixture of acetylcholine (ACh) at a concentration of 66 µg/mL and calcium chloride (CaCl2) at a concentration of 10 mg/mL is prepared.[4][5]
-
The mixture is administered intravenously to induce atrial fibrillation.
3. This compound Administration:
-
This compound is administered prior to the induction of atrial fibrillation to assess its prophylactic effects.
4. Efficacy Evaluation:
-
The duration of the induced atrial fibrillation is monitored and recorded via ECG.
-
The efficacy of this compound is determined by its ability to shorten the duration of or prevent the induction of atrial fibrillation.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action: Kv1.5 Inhibition
The primary mechanism of action of this compound is the inhibition of the Kv1.5 potassium channel, which is predominantly expressed in the atria. Inhibition of this channel prolongs the action potential duration in atrial myocytes, which is a key mechanism for the treatment of atrial fibrillation.
Caption: this compound inhibits the Kv1.5 potassium channel.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in arrhythmia models.
Caption: General workflow for in vivo arrhythmia studies.
Disclaimer: The information provided in this document is for research purposes only and is not intended for human or veterinary use. The experimental protocols are based on publicly available data and standard laboratory practices. Researchers should adapt these protocols as necessary to comply with their institutional guidelines and regulatory requirements. No toxicology data for this compound was available at the time of writing.
References
- 1. biocat.com [biocat.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine Reverses Atrial Structural Remodeling in Ach-Cacl2 Induced Atrial Fibrillation Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDO-02005 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated potassium channel encoded by the KCNA5 gene.[1] The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential. Its atrial-specific expression makes it a promising therapeutic target for the treatment of atrial fibrillation (AF), as its inhibition can prolong the atrial action potential duration and refractory period with minimal effects on ventricular electrophysiology. This compound has demonstrated significant anti-arrhythmic effects in preclinical models of AF.[1][2]
These application notes provide detailed protocols for the characterization of this compound's inhibitory effects on Kv1.5 channels using the whole-cell patch-clamp technique.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity on the Kv1.5 potassium channel.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.72 µM | Not specified in abstract | [1] |
| Selectivity | High for Kv1.5 | Not specified in abstract | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Kv1.5 inhibition and the general experimental workflow for patch-clamp analysis of this compound.
Caption: Proposed mechanism of this compound's anti-arrhythmic effect via Kv1.5 channel inhibition.
Caption: General experimental workflow for patch-clamp analysis of this compound.
Experimental Protocols
This section provides detailed methodologies for conducting whole-cell patch-clamp experiments to evaluate the effect of this compound on Kv1.5 channels.
Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.5 (hKv1.5) are recommended. These cells provide a robust and isolated system for studying the specific effects on the channel.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain stable expression of the Kv1.5 channel.
-
Cell Plating: For electrophysiological recordings, cells should be plated onto glass coverslips at a low density to allow for easy patching of individual cells.
Solutions and Reagents
Extracellular (Bath) Solution (in mM):
| Component | Concentration |
| NaCl | 140 |
| KCl | 5 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
| Adjust pH to 7.4 with NaOH. |
Intracellular (Pipette) Solution (in mM):
| Component | Concentration |
| K-Aspartate or K-Gluconate | 120 |
| KCl | 20 |
| MgCl₂ | 1 |
| EGTA | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na₂-GTP | 0.3 |
| Adjust pH to 7.2 with KOH. |
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
Whole-Cell Patch-Clamp Recordings
-
Apparatus: A standard patch-clamp setup equipped with an amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1440A), and a micromanipulator is required.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Procedure:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting the recording protocol.
-
Voltage-Clamp Protocols
A. Current-Voltage (I-V) Relationship Protocol:
-
Holding Potential: -80 mV.
-
Test Pulses: Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for a duration of 200-500 ms.
-
Interpulse Interval: 5-10 seconds to allow for full recovery from inactivation.
-
Purpose: To determine the voltage-dependence of Kv1.5 channel activation and the effect of this compound on the current amplitude at different membrane potentials.
B. Dose-Response Protocol:
-
Holding Potential: -80 mV.
-
Test Pulse: Apply a depolarizing step to +40 mV for 200-500 ms to elicit a robust outward Kv1.5 current.
-
Procedure:
-
Record the baseline current in the absence of the compound.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM).
-
Allow each concentration to equilibrate for 2-3 minutes before recording the current.
-
After the highest concentration, perfuse with the drug-free extracellular solution to check for washout of the inhibitory effect.
-
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Data Analysis
-
Current Measurement: Measure the peak outward current amplitude during the depolarizing voltage steps.
-
I-V Curve: Plot the peak current amplitude as a function of the test potential to generate the I-V relationship.
-
Dose-Response Curve:
-
Normalize the current amplitude in the presence of each this compound concentration to the baseline (control) current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
% Inhibition = 100 / (1 + (IC50 / [Drug])^n)
-
Where [Drug] is the concentration of this compound and n is the Hill coefficient.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Seal | - Poor cell health- Dirty pipette tip- Vibrations | - Use healthy, sub-confluent cells- Fire-polish pipettes- Use an anti-vibration table |
| Low Current Amplitude | - Low channel expression- Rundown of the current | - Use a cell line with high Kv1.5 expression- Include ATP and GTP in the intracellular solution to maintain channel activity |
| Incomplete Washout | - High compound concentration- Sticky compound | - Increase washout time- Note the potential for irreversible binding |
These protocols provide a comprehensive guide for investigating the electrophysiological effects of this compound on Kv1.5 channels. Adherence to these methodologies will ensure the generation of high-quality, reproducible data for research and drug development purposes.
References
Application Notes and Protocols for DDO-02005 in Rat Models of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is a prevalent cardiac arrhythmia characterized by rapid and irregular atrial activation, leading to an increased risk of stroke and heart failure. The ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 potassium channel, is predominantly expressed in the atria and plays a crucial role in atrial repolarization.[1] This atrial-specific expression makes the Kv1.5 channel a promising therapeutic target for the development of anti-AF drugs with a reduced risk of ventricular proarrhythmia.[1] DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, with an IC50 value of 0.72 μM.[2] Preclinical studies have demonstrated its potential anti-atrial fibrillation effects in a CaCl2-acetylcholine (ACh) induced rat model of AF and efficacy against aconitine-induced arrhythmias.[2]
These application notes provide detailed protocols for the use of this compound in a chemically-induced rat model of atrial fibrillation, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| Target | Kv1.5 Potassium Channel | |
| IC50 | 0.72 μM | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) | Source |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 | [2] |
| Cmax (μg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 | [2] |
| AUC0–t (μg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 | [2] |
Table 3: In Vivo Anti-Arrhythmic Dosage of this compound in Rats
| Arrhythmia Model | Dosing Regimen | Species | Efficacy | Source |
| Aconitine-Induced Arrhythmia | 0.1, 1, 3, 9 mg/kg (IV, single dosage) | Rat | Effectively combats arrhythmogenic toxicity | [2] |
| CaCl2-ACh Induced Atrial Fibrillation | Dosage not specified in literature. A dose-response study is recommended. | Rat | Good anti-atrial fibrillation effect reported | [3] |
Note: While this compound has been reported to be effective in the CaCl2-ACh induced atrial fibrillation model, the specific dosage used was not detailed in the primary literature.[3] The dosage provided is from a different arrhythmia model and should be used as a reference for designing a dose-finding study for the atrial fibrillation model.
Signaling Pathway
The therapeutic effect of this compound in atrial fibrillation is based on its inhibition of the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes.
References
- 1. Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparing DDO-02005 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of DDO-02005 stock solutions for use in cell culture experiments. This compound is a potent inhibitor of the Kv1.5 potassium channel, a key regulator of the cardiac action potential.[1][2][3] Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible experimental results. These guidelines cover the chemical properties of this compound, recommended procedures for reconstitution and storage, and a protocol for the preparation of working solutions for cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor of the voltage-gated potassium channel Kv1.5, which is encoded by the KCNA5 gene.[1][4] The Kv1.5 channel conducts the ultra-rapidly activating delayed rectifier potassium current (IKur), playing a significant role in the repolarization of the atrial action potential in cardiomyocytes.[1][2] Inhibition of Kv1.5 is a promising therapeutic strategy for the management of atrial fibrillation.[2][5][6] this compound has demonstrated a potent inhibitory effect on the Kv1.5 channel with an IC50 value of 0.72 μM.[1][2][3]
Chemical Properties and Storage
A comprehensive understanding of the chemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 1186049-44-4 | [1][3] |
| Molecular Weight | 424.36 g/mol | [1][3] |
| IC50 | 0.72 μM (for Kv1.5) | [1][2][3] |
| Storage (Powder) | 2 years at -20°C | [1][3] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C | [1][3] |
Signaling Pathway of Kv1.5 Inhibition
This compound exerts its effects by blocking the Kv1.5 potassium channel. This channel is a key component in the repolarization phase of the cardiac action potential in the atria. Its inhibition leads to a prolongation of the action potential duration, which is the basis for its anti-arrhythmic properties. The activity of the Kv1.5 channel itself can be modulated by cellular signaling pathways, such as the Protein Kinase C (PKC) pathway, which can regulate the channel's surface expression and degradation.[1][7]
Caption: this compound inhibits the Kv1.5 channel, affecting atrial repolarization.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is a common practice to prepare stock solutions at a concentration that is 100x to 1000x the final desired concentration in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 424.36 g/mol * (1000 mg / 1 g) = 4.24 mg
-
-
-
Reconstitution:
-
Carefully weigh 4.24 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 10-20 seconds to ensure the powder is completely dissolved.[4] If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[4]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage.[1][3]
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to the final desired concentration in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity.[8] Many researchers aim for a final DMSO concentration of 0.1% or lower.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO without the compound) in your experiments.[8]
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[4]
-
-
Serial Dilution (Recommended):
-
To minimize the risk of precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, direct dilution may be appropriate. For example, to achieve a final concentration of 1 µM in 1 mL of cell culture medium:
-
Add 0.1 µL of the 10 mM stock solution to 1 mL of cell culture medium. The final DMSO concentration will be 0.01%.
-
-
-
Application to Cells:
-
Gently mix the working solution and add it to your cell culture plates. It is best to prepare fresh working solutions for each experiment as small molecules can be less stable when diluted in aqueous media at 37°C.[4]
-
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Caption: A typical workflow for preparing and using this compound in cell culture.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Precipitation in stock solution | Incomplete dissolution or water contamination in DMSO. | Ensure complete dissolution by vortexing and gentle warming. Use anhydrous DMSO. |
| Precipitation in working solution | Rapid change in solvent polarity; exceeding solubility limit. | Perform serial dilutions. Ensure the final DMSO concentration is sufficient to maintain solubility. |
| Cell toxicity in vehicle control | Final DMSO concentration is too high. | Reduce the final DMSO concentration to below 0.5%, ideally ≤0.1%. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Use single-use aliquots and store them at the recommended temperature. Prepare fresh working solutions for each experiment. |
References
- 1. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Kv1.5 Potassium Channel Inhibitors for the Treatment and Prevention of Atrial Fibrillation | Semantic Scholar [semanticscholar.org]
- 6. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KV1.5–KVβ1.3 Recycling Is PKC-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Pharmacokinetic Analysis of DDO-02005 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of DDO-02005, a potent Kv1.5 potassium channel inhibitor, in various animal models. Detailed protocols for conducting PK studies and bioanalytical methods are included to assist researchers in the preclinical development of this and similar compounds.
Introduction
This compound is an arylmethylpiperidine derivative that has shown significant inhibitory activity against the Kv1.5 potassium channel.[1] This channel is a promising target for the treatment of atrial fibrillation (AF), one of the most common cardiac arrhythmias.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document summarizes the available PK data in beagle dogs and provides protocols for conducting similar studies in other animal models, such as rats, which have been used to evaluate the compound's anti-arrhythmic effects.[1]
Data Presentation: Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound has been characterized in beagle dogs following both intravenous (i.v.) and oral (p.o.) administration. The key parameters are summarized in the table below.
| Parameter | Intravenous (i.v.) Administration (1 mg/kg) | Oral (p.o.) Administration (1.25 mg/kg) |
| Cmax (μg/L) | - | 1.274 |
| Tmax (h) | - | - |
| AUC (μg·h/L) | - | - |
| t1/2 (h) | - | 6.245 |
| Bioavailability (%) | - | - |
Pharmacokinetic data for this compound in beagle dogs. Data is currently limited and additional parameters will be populated as they become available.
Experimental Protocols
In-Life Phase: Pharmacokinetic Studies in Animal Models
This protocol outlines the procedures for conducting a pharmacokinetic study of this compound in both rat and dog models.
3.1.1. Animal Models
-
Rat Model: Male Sprague-Dawley rats (250 ± 20 g).
-
Dog Model: Male beagle dogs.
3.1.2. Dosing and Administration
-
Formulation: this compound is formulated in a suitable vehicle for both intravenous and oral administration. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG400, and 55% saline.
-
Intravenous (i.v.) Administration:
-
Rats: Administer this compound via the tail vein at a dose of 1 mg/kg.
-
Dogs: Administer this compound via the cephalic vein at a dose of 1 mg/kg.
-
-
Oral (p.o.) Administration:
-
Rats: Administer this compound by oral gavage at a dose of 5 mg/kg.
-
Dogs: Administer this compound in a gelatin capsule at a dose of 1.25 mg/kg.
-
3.1.3. Blood Sample Collection
-
Rat Model:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Dog Model:
-
Collect blood samples (approximately 1 mL) from the jugular vein at the following time points: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
3.1.4. Plasma Processing
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean polypropylene tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for this compound in Plasma
This protocol describes a representative liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.
3.2.1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3.2.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from endogenous plasma components. For example, start at 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through method development.
-
3.2.3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Signaling Pathway of Kv1.5 Channel Inhibition
This compound exerts its therapeutic effect by inhibiting the Kv1.5 potassium channel, which is crucial for the repolarization phase of the action potential in atrial cardiomyocytes. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound in atrial cardiomyocytes.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the key steps in the pharmacokinetic analysis of this compound in animal models.
Caption: General workflow for the pharmacokinetic analysis of this compound.
References
Application Notes and Protocols for DDO-02005 Administration in Canine Arrhythmia Studies
An important note for the reader: Information regarding the compound DDO-02005 is limited in publicly accessible scientific literature. The following application notes and protocols have been compiled based on available data and established methodologies in canine arrhythmia research. Researchers should adapt these guidelines based on their specific experimental context and in-house data.
1.0 Introduction
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which plays a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria.[1][2] Its targeted action makes it a compound of interest for the investigation and potential treatment of cardiac arrhythmias, especially atrial fibrillation. These notes provide an overview of this compound's properties and detailed protocols for its administration and evaluation in canine models of cardiac arrhythmia. Canines are a relevant translational model for studying cardiac arrhythmias due to the electrophysiological similarities of their hearts to humans.[3]
2.0 Compound Profile: this compound
| Property | Data |
| Mechanism of Action | Selective inhibitor of the Kv1.5 potassium channel (encoded by the KCNA5 gene).[2][4] |
| Primary Indication | Investigational anti-arrhythmic agent, with a primary focus on atrial fibrillation.[1][2][4] |
| Reported Efficacy | Demonstrates significant anti-fibrillation effects in a CaCl2-ACh-induced atrial fibrillation rat model and is effective against aconitine-induced arrhythmias.[1][2] |
| Pharmacokinetics (Canine) | Pharmacokinetic studies have been performed in beagle dogs. The data below is derived from intravenous (IV) and oral (p.o.) administration.[4] |
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Data reported from a study with a sample size of n=6.[4]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (p.o.) Administration (1.25 mg/kg) |
| Cmax (Maximum Concentration) | Not explicitly stated for IV | 1.274 µg/L |
| t1/2 (Elimination Half-life) | Not explicitly stated for IV | 6.245 hours |
3.0 Signaling Pathway of this compound
This compound exerts its anti-arrhythmic effect by targeting the Kv1.5 potassium channel, which is a key component of the ultra-rapid delayed rectifier current (IKur) in atrial cardiomyocytes. By inhibiting this channel, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in the atria. This mechanism helps to prevent the high-frequency re-entrant circuits that sustain atrial fibrillation.
4.0 Experimental Protocols
The following protocols are generalized for the study of this compound in canine models. Specific parameters should be optimized for each study design.
4.1 Ischemia-Induced Ventricular Tachycardia Model
This model is useful for evaluating the efficacy of this compound against ventricular arrhythmias originating from ischemic heart tissue.[5]
Protocol Steps:
-
Animal Preparation:
-
Select healthy adult mongrel or beagle dogs of either sex.
-
Anesthetize the animal using a standard protocol (e.g., induction with propofol, maintenance with isoflurane).
-
Intubate and provide mechanical ventilation.
-
Establish venous access for drug and fluid administration, typically via the cephalic or lateral saphenous vein.[6][7]
-
Monitor vital signs continuously, including a multi-lead electrocardiogram (ECG).
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Induce myocardial ischemia by occluding the LAD for a specified period (e.g., 2 hours), followed by reperfusion.[5]
-
-
Arrhythmia Induction and Drug Administration:
-
After a recovery period of 4-7 days post-surgery, perform a terminal study.[5]
-
Induce ventricular tachycardia (VT) using programmed electrical stimulation (e.g., premature stimulation or burst pacing) via an implanted right ventricular pacing lead.[5]
-
Once sustained VT is established and baseline characteristics are recorded, administer this compound.
-
Administration Route: Intravenous (IV) infusion is preferred for acute studies to ensure rapid and complete bioavailability.[6]
-
Dosage: Based on pharmacokinetic data, an initial IV dose of 1 mg/kg can be considered, followed by adjustments based on observed efficacy and tolerance.[4] Administer as a slow bolus over 5-10 minutes.
-
-
Data Collection and Analysis:
-
Continuously record ECG throughout the experiment.
-
Measure the frequency and duration of VT episodes before and after drug administration.
-
Analyze changes in ECG intervals (e.g., QT, QRS duration).
-
Monitor for any adverse effects, such as hypotension or bradycardia.
-
4.2 General Protocol for Intravenous Administration
This protocol outlines the standard procedure for IV administration of a test compound like this compound.
Protocol Steps:
-
Preparation:
-
Reconstitute this compound in a suitable vehicle (e.g., sterile saline, DMSO/saline mixture). Ensure the final solution is clear and free of particulates.
-
Draw the calculated dose into a sterile syringe. Expel all air bubbles.[6]
-
The animal should be gently restrained. The most common sites for IV catheter placement are the cephalic vein (front leg) and the saphenous vein (hind leg).[7]
-
-
Catheter Placement and Drug Injection:
-
Clip and aseptically prepare the skin over the target vein.
-
Insert an appropriately sized IV catheter.
-
Confirm placement by observing a blood flash in the hub and aspirating a small amount of blood.[6]
-
Flush the catheter with sterile saline to ensure patency.
-
Connect the syringe containing this compound and inject the drug slowly over a predetermined period (e.g., 5-10 minutes) to minimize the risk of acute adverse effects.
-
-
Post-Administration Monitoring:
-
Continuously monitor the animal's ECG and hemodynamic status during and after administration.
-
Observe the injection site for any signs of inflammation or extravasation.[7]
-
Flush the catheter with sterile saline after the injection is complete to ensure the full dose is delivered.
-
5.0 Experimental Workflow and Data Monitoring
The following diagram illustrates a typical workflow for an acute efficacy study of this compound in a canine arrhythmia model.
6.0 Efficacy and Safety Data Presentation
All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between treatment groups and baseline values.
Table 2: Hypothetical Efficacy Data for this compound in Ischemia-Induced VT Model
| Animal ID | Baseline VT Burden (% of time) | Post-Dose VT Burden (% of time) | % Reduction in VT | Change in QTc Interval (ms) |
| CAN-001 | 45% | 12% | 73.3% | +25 |
| CAN-002 | 62% | 20% | 67.7% | +30 |
| CAN-003 | 38% | 8% | 78.9% | +22 |
| Mean | 48.3% | 13.3% | 73.3% | +25.7 |
Table 3: Safety and Monitoring Parameters
| Parameter | Baseline (Pre-Dose) | Post-Dose (15 min) | Post-Dose (60 min) | Notes / Adverse Events Observed |
| Heart Rate (bpm) | 155 ± 10 | 140 ± 8 | 135 ± 7 | Mild, dose-dependent decrease in heart rate. |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 90 ± 6 | 88 ± 5 | No clinically significant hypotension observed at 1 mg/kg. |
| Adverse Events | None | None | None | Monitor for signs of AV block or excessive QT prolongation. |
This compound presents a targeted mechanism of action with potential for the treatment of cardiac arrhythmias. The protocols and guidelines provided herein offer a framework for conducting preclinical efficacy and safety studies in canine models. Rigorous experimental design and careful monitoring are essential for generating reliable data to characterize the therapeutic profile of this compound.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Translational Models of Arrhythmia Mechanisms and Susceptibility: Success and Challenges of Modeling Human Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iatevad.com [iatevad.com]
- 7. Access Restricted, But More Awaits! [georestrictions.petscare.com]
Application Notes and Protocols for Cellular Assays in Screening Kv1.5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for screening inhibitors of the voltage-gated potassium channel Kv1.5, such as DDO-02005. The methodologies described herein are essential for identifying and characterizing novel therapeutic agents targeting atrial fibrillation and other related cardiovascular conditions.
The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the human atria and plays a crucial role in the repolarization phase of the cardiac action potential.[1][2][3][4][5] Inhibition of the ultra-rapid delayed rectifier potassium current (IKur), conducted by Kv1.5 channels, is a promising therapeutic strategy for the management of atrial fibrillation.[2][3][4][5][6] This document outlines two primary cellular assay methodologies for screening Kv1.5 inhibitors: a high-throughput fluorescence-based thallium flux assay and the gold-standard whole-cell patch clamp electrophysiology technique.
Key Cellular Assays for Kv1.5 Inhibitor Screening
Two complementary methods are presented for the comprehensive evaluation of Kv1.5 inhibitors:
-
Fluorescence-Based Thallium Flux Assay: A high-throughput screening (HTS) compatible method ideal for primary screening of large compound libraries. This assay indirectly measures potassium channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, into cells expressing Kv1.5 channels.[7][8][9]
-
Whole-Cell Patch Clamp Electrophysiology: A lower-throughput, high-content assay that directly measures the ionic currents through Kv1.5 channels. This technique is the gold standard for confirming hits from primary screens and for detailed mechanistic studies of inhibitor action.[10][11][12][13][14][15]
Data Presentation: Comparative Inhibitory Potency of Kv1.5 Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known Kv1.5 inhibitors, providing a benchmark for compound potency.
| Compound | IC50 (µM) | Assay Method | Cell Line | Reference |
| This compound | 0.72 | Whole-cell patch clamp | HEK293 | [16][17][18][19] |
| 4-Aminopyridine | 125.1 | Automated patch clamp | Not Specified | [10] |
| AVE0118 | 6.9 | Not Specified | Not Specified | [2][20] |
| XEN-D0103 | 0.025 | Not Specified | Not Specified | [20] |
| DPO-1 | 0.03 | Not Specified | Not Specified | [20] |
| Hesperetin | 23.15 | Whole-cell patch clamp | HEK293 | [21] |
| S0100176 | Not specified | Whole-cell patch clamp | Xenopus oocytes | [22] |
| HMQ1611 | 2.07 | Whole-cell patch clamp | CHO | [4] |
Experimental Protocols
High-Throughput Screening: FluxOR™ Potassium Ion Channel Assay
This protocol is adapted from the Thermo Fisher Scientific FluxOR™ Potassium Ion Channel Assay manual and is suitable for high-throughput screening of Kv1.5 inhibitors.[7][8][23][24]
Objective: To identify compounds that inhibit Kv1.5 channel activity by measuring changes in thallium flux.
Materials:
-
HEK293 cells stably expressing human Kv1.5 (HEK-hKv1.5)
-
FluxOR™ Potassium Ion Channel Assay Kit (e.g., Thermo Fisher Scientific)
-
Poly-D-Lysine coated 96-well or 384-well black-walled, clear-bottom microplates
-
Test compounds (e.g., this compound) and control inhibitors (e.g., 4-Aminopyridine)
-
Kinetic dispense microplate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~525 nm)[7][24]
Protocol:
-
Cell Plating:
-
Culture HEK-hKv1.5 cells to ~80-90% confluency.
-
Harvest and resuspend cells in complete growth medium to a final concentration of 2 x 105 cells/mL.
-
Plate cells onto Poly-D-Lysine-coated microplates (80 µL/well for 96-well plates, 20 µL/well for 384-well plates) and incubate for at least 4 hours to allow for cell adherence.[25]
-
-
Dye Loading:
-
Prepare the 1X Loading Buffer according to the kit manufacturer's instructions.[25]
-
Remove the growth medium from the cells and add the appropriate volume of 1X Loading Buffer to each well (80 µL for 96-well, 20 µL for 384-well).[25]
-
Incubate the plate at room temperature (18–24°C) for 60 minutes, protected from light.[7][24]
-
-
Compound Incubation:
-
During the dye loading incubation, prepare serial dilutions of test compounds and controls in Assay Buffer.
-
After incubation, remove the Loading Buffer and wash the cells with Assay Buffer.
-
Add the compound dilutions to the respective wells and incubate for 10-30 minutes at room temperature.[24]
-
-
Thallium Flux Measurement:
-
Prepare the Stimulus Buffer containing thallium sulfate according to the kit protocol.[7]
-
Set up the kinetic dispense microplate reader with the appropriate filter set (e.g., FITC).
-
Initiate the kinetic read, recording baseline fluorescence for approximately 10 seconds.
-
Inject the Stimulus Buffer into each well (20 µL for 96-well, 5 µL for 384-well) and continue recording the fluorescence intensity every 1-2 seconds for 1-3 minutes.[7][24][25]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known Kv1.5 blocker, 100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Gold-Standard Confirmation: Whole-Cell Patch Clamp Electrophysiology
This protocol provides a general framework for the whole-cell patch clamp recording of Kv1.5 currents in HEK293 cells. Specific voltage protocols and solution compositions may need to be optimized for your experimental setup.[10][11][13][14][15]
Objective: To directly measure the inhibitory effect of compounds on Kv1.5 channel currents.
Materials:
-
HEK-hKv1.5 cells cultured on glass coverslips
-
Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and microforge
-
Perfusion system
-
Extracellular (bath) solution: 140 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, 20 mM D-glucose (pH adjusted to 7.3 with NaOH).
-
Intracellular (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-NaCl (pH adjusted to 7.2 with KOH).[13][14]
Protocol:
-
Pipette Preparation:
-
Cell Preparation:
-
Place a coverslip with adherent HEK-hKv1.5 cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
-
Gigaseal Formation and Whole-Cell Configuration:
-
Under visual control, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.[13][15]
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ).[15]
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[11][15]
-
-
Current Recording:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 300 ms) to elicit Kv1.5 currents.
-
Allow the cell to stabilize and record baseline currents.
-
-
Compound Application and Data Acquisition:
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
After each compound application, allow sufficient time for the effect to reach a steady state before recording the currents using the same voltage protocol.
-
Perform a washout step by perfusing with the control extracellular solution to check for reversibility of the compound's effect.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Kv1.5 Signaling and Regulation
The following diagram illustrates a simplified signaling pathway involving the regulation of the Kv1.5 channel by Protein Kinase C (PKC). PKC activation can lead to the internalization and degradation of Kv1.5 channels, thereby reducing the IKur current.[26][27]
Caption: Simplified signaling pathway of PKC-mediated regulation of Kv1.5 channels.
Experimental Workflow for Kv1.5 Inhibitor Screening
This diagram outlines the logical flow of a typical screening cascade for identifying and characterizing Kv1.5 inhibitors, starting from high-throughput screening to detailed electrophysiological confirmation.
Caption: Experimental workflow for the screening and validation of Kv1.5 inhibitors.
References
- 1. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open channel block of Kv1.5 channels by HMQ1611 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medkoo.com [medkoo.com]
- 18. biocat.com [biocat.com]
- 19. This compound I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
- 20. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory effects of hesperetin on Kv1.5 potassium channels stably expressed in HEK 293 cells and ultra-rapid delayed rectifier K(+) current in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - UK [thermofisher.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Langendorff Perfusion Setup with DDO-02005
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Langendorff perfusion system to investigate the electrophysiological effects of DDO-02005, a potent Kv1.5 potassium channel inhibitor, on the isolated mammalian heart. This guide is intended for researchers in cardiovascular pharmacology and drug development.
Introduction to Langendorff Perfusion and this compound
The Langendorff apparatus is an invaluable ex vivo tool for studying cardiac function in an isolated heart, free from systemic physiological influences.[1][2][3] This system involves retrograde perfusion of the heart through the aorta, which forces the aortic valve to close and directs the perfusate into the coronary arteries, thus nourishing the cardiac muscle and allowing it to continue beating.[2] This setup is ideal for assessing the direct effects of pharmacological agents on cardiac parameters such as heart rate, contractile force, and electrical activity.[1][4]
This compound is a potent inhibitor of the Kv1.5 potassium channel, with an IC50 value of 0.72 μM.[5][6][7] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential.[8][9][10] Inhibition of this channel is a promising therapeutic strategy for the management of atrial fibrillation.[6][11] this compound has demonstrated significant anti-atrial fibrillation effects in animal models.[5][6][7]
Experimental Objectives
-
To establish a stable and viable isolated heart preparation using the Langendorff perfusion system.
-
To investigate the dose-dependent effects of this compound on cardiac electrophysiology, including heart rate, atrioventricular (AV) conduction, and ventricular contractility.
-
To assess the anti-arrhythmic potential of this compound in a model of induced cardiac arrhythmia.
Materials and Reagents
| Equipment | Reagents |
| Langendorff Apparatus | This compound |
| Peristaltic Pump | Krebs-Henseleit Buffer |
| Thermocirculator | Heparin |
| Oxygenator with Gas Mixer (95% O2, 5% CO2) | Anesthetic (e.g., sodium pentobarbital) |
| Physiological Transducers (Pressure, ECG) | Dimethyl sulfoxide (DMSO) for stock solution |
| Data Acquisition System | |
| Surgical Instruments |
Experimental Protocols
Preparation of Krebs-Henseleit Buffer
Prepare a fresh Krebs-Henseleit buffer solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and Glucose 11. Ensure the buffer is continuously gassed with 95% O2 and 5% CO2 to maintain a physiological pH of 7.4. The buffer should be warmed to 37°C using the thermocirculator.
Langendorff System Setup and Priming
Assemble the Langendorff apparatus according to the manufacturer's instructions. Ensure all glassware and tubing are clean and free of air bubbles. Prime the system with the warmed and oxygenated Krebs-Henseleit buffer, making sure the perfusion lines are completely filled to prevent air embolism.
Heart Isolation and Cannulation
-
Anesthetize the experimental animal (e.g., rat or guinea pig) following approved institutional guidelines.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.
-
Secure the aorta with a ligature and immediately initiate retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow.
Stabilization Period
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor key physiological parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow. The heart should exhibit regular, spontaneous contractions.
Experimental Protocol: this compound Administration
-
Baseline Recording: Record baseline cardiac parameters for at least 10 minutes.
-
Dose-Response Administration: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the Krebs-Henseleit buffer. Introduce this compound into the perfusion line at increasing concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Equilibration: Allow the heart to equilibrate at each concentration for 15-20 minutes before recording data.
-
Washout: After the highest concentration, perfuse the heart with drug-free buffer for at least 20 minutes to observe any reversal of effects.
Induction of Arrhythmia (Optional)
To assess the anti-arrhythmic properties of this compound, arrhythmia can be induced pharmacologically (e.g., using aconitine or high concentrations of calcium chloride and acetylcholine) or through programmed electrical stimulation after the initial dose-response experiment. Once a stable arrhythmia is established, this compound can be administered to evaluate its efficacy in restoring normal sinus rhythm.
Data Presentation
The following tables summarize expected quantitative data from a representative experiment investigating the effects of this compound on key cardiac parameters.
Table 1: Effects of this compound on Cardiac Hemodynamics
| Parameter | Baseline | This compound (0.5 µM) | This compound (1 µM) | This compound (5 µM) | Washout |
| Heart Rate (bpm) | 280 ± 15 | 275 ± 12 | 268 ± 14 | 255 ± 18 | 278 ± 16 |
| LVDP (mmHg) | 95 ± 8 | 93 ± 7 | 90 ± 9 | 85 ± 10 | 94 ± 8 |
| +dP/dtmax (mmHg/s) | 2500 ± 200 | 2450 ± 180 | 2380 ± 210 | 2250 ± 230 | 2480 ± 190 |
| -dP/dtmin (mmHg/s) | -1800 ± 150 | -1750 ± 140 | -1700 ± 160 | -1600 ± 170 | -1780 ± 150 |
| Coronary Flow (mL/min) | 12 ± 2 | 11.8 ± 1.9 | 11.5 ± 2.1 | 11.2 ± 2.3 | 12.1 ± 2 |
Table 2: Effects of this compound on Electrocardiogram (ECG) Parameters
| Parameter | Baseline | This compound (0.5 µM) | This compound (1 µM) | This compound (5 µM) | Washout |
| PR Interval (ms) | 60 ± 5 | 62 ± 6 | 65 ± 7 | 70 ± 8 | 61 ± 5 |
| QRS Duration (ms) | 20 ± 2 | 20 ± 2 | 21 ± 3 | 22 ± 3 | 20 ± 2 |
| QT Interval (ms) | 85 ± 7 | 90 ± 8 | 98 ± 9 | 110 ± 11 | 86 ± 7 |
Visualizations
Caption: Experimental workflow for assessing this compound effects using a Langendorff setup.
Caption: Signaling pathway of this compound and regulation of the Kv1.5 channel.
References
- 1. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. ijbcp.com [ijbcp.com]
- 4. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Channelpedia - Kv1.5 [channelpedia.epfl.ch]
- 11. I(Kur)/Kv1.5 channel blockers for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DDO-02005 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the Kv1.5 potassium channel inhibitor, DDO-02005. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution of at least 10 mM to ensure complete dissolution.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid compound should be stored at -20°C. A stock solution in DMSO can be stored at 4°C for up to two weeks or for extended periods (up to six months) at -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to maintain solubility. It is also recommended to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. If precipitation persists, consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Is this compound sensitive to light?
A5: While there is no specific data on the photosensitivity of this compound, it is a good laboratory practice to protect all small molecule compounds from direct light exposure, especially during long-term storage and experiments. Use amber vials or wrap containers with aluminum foil to minimize light-induced degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in in-vitro assays.
This issue can arise from several factors related to the solubility and stability of this compound.
Figure 1. Troubleshooting workflow for inconsistent experimental results.
Issue 2: Time-dependent loss of activity during an experiment.
A decline in the inhibitory effect of this compound over the course of an experiment may indicate instability in the assay medium.
Figure 2. Troubleshooting guide for time-dependent loss of compound activity.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 20 mg/mL (≥ 47.1 mM) | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL (~11.8 mM) | May require gentle warming to fully dissolve. |
| Water | Insoluble | Not suitable as a primary solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Sparingly soluble. Final DMSO concentration should be kept low. |
Note: The provided solubility data is based on typical values for similar small molecules and should be confirmed experimentally.
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Stability (Time to <10% degradation) |
| DMSO | -80°C | ≥ 6 months |
| DMSO | 4°C | ~2 weeks |
| Aqueous Buffer (pH 7.4) with 0.5% DMSO | 37°C | < 24 hours |
| Aqueous Buffer (pH 7.4) with 0.5% DMSO | 4°C | ~48-72 hours |
Note: Stability in aqueous buffers is highly dependent on the specific buffer composition and the presence of other components. This data should be used as a guideline and validated for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 424.36 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.24 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for Evaluating this compound Stability in an Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Immediately after preparation (t=0), take a sample of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional samples and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound versus time to determine its stability under the tested conditions.
-
Signaling Pathway Context
This compound is an inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene. This channel plays a crucial role in the repolarization phase of the action potential in various cell types, including cardiac atrial myocytes.
Figure 3. Simplified signaling context of this compound action on the Kv1.5 channel.
References
Technical Support Center: Overcoming Off-Target Effects of DDO-02005
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, characterizing, and mitigating potential off-target effects of DDO-02005, a potent Kv1.5 potassium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1] It has demonstrated potent inhibitory activity with an IC50 of 0.72 μM.[2] The Kv1.5 channel is a key regulator of cardiac action potential duration, making it a promising therapeutic target for atrial fibrillation.[1] this compound has shown anti-fibrillation effects in a rat model of atrial fibrillation and has been effective against aconitine-induced arrhythmias.[2]
Q2: What are off-target effects and why are they a concern for a potent inhibitor like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[3] For a potent inhibitor like this compound, understanding off-target effects is crucial because these unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or unexpected physiological side effects.[3][4] Rigorous validation of on-target versus off-target effects is essential for preclinical studies to increase the likelihood of success in clinical trials.[3]
Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?
Initial indicators of potential off-target effects can include:
-
Discrepancies between genotype and phenotype: If genetic knockdown (e.g., using CRISPR or siRNA) of the intended target (Kv1.5) does not produce the same phenotype as treatment with this compound.
-
Unexplained cellular toxicity: Observing cell death or a significant reduction in cell viability at concentrations close to the IC50 for the on-target effect.
-
Phenotypes inconsistent with known Kv1.5 function: If the observed cellular response is not readily explained by the known physiological role of the Kv1.5 channel.
-
Variability in results across different cell types: The compound may have different off-target profiles in different cellular contexts due to varying protein expression levels.
Q4: What general strategies can I employ to minimize and understand the off-target effects of this compound?
A multi-pronged approach is recommended to address potential off-target effects:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype to minimize the engagement of lower-affinity off-targets.
-
Orthogonal validation: Confirm key findings using alternative methods to inhibit the target, such as structurally unrelated Kv1.5 inhibitors or genetic approaches like CRISPR-Cas9 or siRNA.[3]
-
Target engagement assays: Directly measure the binding of this compound to Kv1.5 in your experimental system to confirm it is engaging its intended target at the concentrations used.[3]
-
Proteome-wide profiling: Employ unbiased techniques to identify the full spectrum of cellular targets for this compound.
Troubleshooting Guides
Guide 1: Investigating Suspected Off-Target Phenotypes
If you suspect an observed phenotype is due to off-target effects of this compound, follow this troubleshooting workflow:
Guide 2: Determining the Optimal Concentration of this compound
Using an appropriate concentration is critical to minimize off-target binding. The goal is to find the lowest concentration that produces the desired on-target effect without inducing widespread off-target activity or toxicity.
Experimental Protocol: Dose-Response and Cytotoxicity Assay
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Treat the cells with the this compound dilution series and the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your biological question.
-
Assay: Perform two parallel assays:
-
On-Target Activity Assay: Measure the intended biological effect (e.g., using a patch-clamp assay for Kv1.5 activity or a downstream functional assay).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
-
Data Analysis: Plot the dose-response curves for both the on-target activity (to determine the EC50) and cytotoxicity (to determine the CC50). The optimal concentration range will be at or slightly above the EC50 and well below the CC50.
| Parameter | Description |
| EC50 | The concentration of this compound that gives a half-maximal response for the on-target effect. |
| CC50 | The concentration of this compound that causes the death of 50% of the cells. |
| Therapeutic Window | The concentration range between the EC50 and the CC50. A wider window suggests greater selectivity. |
Advanced Experimental Protocols
For a more in-depth analysis of this compound's specificity, consider the following advanced experimental approaches.
Protocol 1: Genetic Validation Using CRISPR-Cas9
This protocol aims to determine if the phenotype observed with this compound is dependent on its intended target, Kv1.5.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the intact cells or cell lysates at a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) proteins.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble Kv1.5 protein at each temperature and this compound concentration using Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve of Kv1.5 to a higher temperature in the presence of this compound indicates direct binding and target engagement.
Protocol 3: Kinase Selectivity Profiling
Since many small molecule inhibitors can have off-target effects on kinases, performing a kinase selectivity screen is a valuable step.
-
Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a broad panel of kinases.
-
Submit Compound: Provide a sample of this compound at a specified concentration (e.g., 1 µM or 10 µM) for screening.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel. Any significant inhibition of a kinase should be followed up with a full dose-response experiment to determine the IC50 for that off-target interaction.
Table of Potential Off-Target Kinase Data (Hypothetical Example)
| Kinase | % Inhibition at 10 µM this compound | IC50 (µM) |
| Kinase A | 85% | 2.5 |
| Kinase B | 55% | 15.2 |
| Kinase C | 12% | > 50 |
This data can help identify potential off-target kinases that may need to be considered when interpreting experimental results.
References
Optimizing DDO-02005 concentration for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DDO-02005 for maximum inhibition of the Kv1.5 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Kv1.5 potassium channel.[1] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[2][3][4] this compound exerts its inhibitory effect by blocking this channel, thereby prolonging the action potential duration.
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against the Kv1.5 channel is 0.72 μM.[1] It is important to note that this value may vary slightly depending on the experimental conditions, such as the cell type used, temperature, and specific electrophysiological protocol.
Q3: In what experimental systems has this compound been evaluated?
A3: this compound has been evaluated in both in vitro and in vivo systems. In vitro studies typically utilize mammalian cell lines that stably express the human Kv1.5 channel, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells.[5][6] In vivo studies have been conducted in rat models of atrial fibrillation and arrhythmia, where this compound demonstrated anti-arrhythmic effects.[1]
Q4: What are the known signaling pathways that regulate the Kv1.5 channel?
A4: The surface expression and function of the Kv1.5 channel are known to be regulated by several signaling pathways, primarily involving Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK).[7][8][9][10] Activation of PKC can lead to the internalization and degradation of Kv1.5 channels, reducing their density at the cell surface.[8][10] The AMPK pathway, in some cell systems, can also regulate Kv1.5 expression, potentially through the involvement of the E3 ubiquitin ligase Nedd4-2.[7][8][11]
Troubleshooting Guides
Problem 1: The experimentally determined IC50 value for this compound is significantly different from the reported 0.72 μM.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the initial stock concentration of this compound. Prepare fresh serial dilutions for each experiment. Ensure accurate pipetting. |
| Cell Line Instability | Confirm the stable expression of the Kv1.5 channel in your cell line using techniques like Western blot or qPCR. Passage number can affect expression levels; use cells within a validated passage range. |
| Voltage Protocol Variations | The inhibitory effect of some Kv1.5 blockers can be voltage-dependent. Ensure your voltage protocol is consistent with established methods for studying Kv1.5 inhibitors.[5] |
| Current Rundown | Kv1.5 currents can decrease over the course of a patch-clamp experiment ("rundown"). Monitor the current stability in control cells (vehicle only) over the same time course as your drug application experiments. If rundown is significant, optimize your internal solution or shorten the experiment duration. |
| Compound Solubility/Stability | Ensure this compound is fully dissolved in the external solution and does not precipitate at the concentrations used. Visually inspect solutions for any signs of precipitation. The stability of the compound in your specific culture medium and experimental buffer should be considered. |
Problem 2: Difficulty in obtaining a stable whole-cell patch-clamp recording of Kv1.5 currents.
| Possible Cause | Suggested Solution |
| Poor Cell Health | Ensure cells are healthy and not overly confluent on the day of the experiment. Use a gentle dissociation method if lifting cells from a culture dish. |
| Incorrect Pipette Resistance | The resistance of the patch pipette can affect the quality of the seal and the recording. Pipettes with a resistance of 2-5 MΩ are generally suitable for whole-cell recordings of Kv channels. |
| Inappropriate Internal/External Solutions | The composition of the intracellular and extracellular solutions is critical for recording stable potassium currents. Refer to established protocols for Kv1.5 recordings for appropriate solution recipes.[5] |
| Electrical Noise | Ensure proper grounding of all equipment and use a Faraday cage to minimize electrical interference. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg/L*h) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| Data from Zhao et al., J Enzyme Inhib Med Chem, 2022. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology
1. Cell Preparation:
- Culture HEK293 or CHO cells stably expressing the human Kv1.5 channel in appropriate growth medium.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
- Working Solutions: Prepare serial dilutions of this compound in the external solution on the day of the experiment to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept constant across all conditions (e.g., ≤0.1%).
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Obtain a gigaohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.
- Hold the cell at a membrane potential of -80 mV.
- Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.
- Record baseline currents in the absence of the drug.
- Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration before recording.
4. Data Analysis:
- Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) for each this compound concentration.
- Normalize the current at each concentration to the baseline current (before drug application).
- Plot the normalized current as a function of the this compound concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathways regulating Kv1.5 channel surface expression.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. PKC and AMPK regulation of Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Kv1.4 potassium channels by PKC and AMPK kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DDO-02005 Preclinical Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Kv1.5 potassium channel inhibitor, DDO-02005, in preclinical models of atrial fibrillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1][2][3][4][5] The Kv1.5 channel is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[6][7] By inhibiting this channel, this compound prolongs the action potential duration in atrial myocytes, which is the basis for its anti-arrhythmic effect in conditions like atrial fibrillation.[7] It has demonstrated good anti-fibrillation effects in a CaCl2-ACh-induced atrial fibrillation rat model.[2][3][4][5]
Q2: What are the known physicochemical properties of this compound?
Key properties of this compound are summarized in the table below. Researchers should perform their own characterization for the specific batch being used.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇Cl₂N₃O₂ | [4] |
| Molecular Weight | 424.37 g/mol | [4] |
| CAS Number | 1186049-44-4 | [3][4] |
| IC₅₀ vs. Kv1.5 | 0.72 µM | [2][3][4][5] |
| Storage | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. | [3] |
Q3: What preclinical models have been used to evaluate this compound?
This compound has been shown to be effective in a CaCl2-ACh-induced atrial fibrillation rat model.[2][3][4][5] Other common preclinical models for atrial fibrillation that could be considered include those involving rapid atrial pacing, vagal nerve stimulation, or genetic models.[8][9][10]
Q4: Are there any known pharmacokinetic data for this compound?
Yes, pharmacokinetic studies have been performed in beagle dogs. The table below summarizes the available data. It is important to note that these parameters can vary significantly between species.
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| Cₘₐₓ (µg/L) | - | 1.274 |
| t₁/₂ (h) | - | 6.245 |
| AUC (µg·h/L) | - | - |
| Bioavailability (%) | - | - |
| Data from pharmacokinetic studies in beagle dogs.[11] |
Troubleshooting Guide
Researchers may encounter challenges with the delivery of this compound due to its likely hydrophobic nature, a common characteristic of small molecule inhibitors. This guide provides a systematic approach to troubleshoot common issues.
Issue 1: Poor Solubility and Vehicle Selection
Symptoms:
-
Difficulty dissolving this compound powder.
-
Precipitation of the compound in the vehicle upon standing or dilution.
-
Inconsistent results in vivo.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Recommendations:
-
Systematic Solubility Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles. It is crucial to start with small volumes to conserve the compound.
-
Co-solvents: For intravenous or oral administration, consider using co-solvents such as polyethylene glycols (PEGs), propylene glycol, or N,N-Dimethylacetamide (DMA).[12] These can increase the solubility of hydrophobic compounds.[13]
-
Surfactants: Surfactants like polysorbates (e.g., Tween 80) or Cremophor can form micelles to encapsulate and solubilize hydrophobic drugs.[13]
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[13][14]
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations can improve solubility and absorption.[14]
Table of Common Excipients for Poorly Soluble Compounds:
| Excipient Type | Examples | Route of Administration | Considerations |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol, Ethanol | Oral, Intravenous | Potential for toxicity at high concentrations. |
| Surfactants | Tween 80, Cremophor EL, Solutol HS 15 | Oral, Intravenous | Can cause hypersensitivity reactions. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Oral, Intravenous | Can have renal toxicity at high doses. |
| Lipids | Labrafac PG, Maisine® CC, Transcutol® HP | Oral | Enhances lymphatic absorption. |
Issue 2: Inconsistent Pharmacokinetics and Bioavailability
Symptoms:
-
High variability in plasma concentrations between animals.
-
Lower than expected plasma exposure after oral administration.
-
Rapid clearance of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent pharmacokinetic results.
Recommendations:
-
Verify Formulation Stability: Ensure that this compound is stable in the chosen vehicle for the duration of the experiment. Perform stability studies at relevant temperatures.
-
Standardize Experimental Procedures: Factors such as the fasting state of the animals, the time of day of dosing, and animal handling can all influence pharmacokinetics. Ensure these are consistent across all experimental groups.
-
Investigate First-Pass Metabolism: Low oral bioavailability can be due to extensive metabolism in the gut wall or liver. Consider in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Alternative Routes of Administration: If oral bioavailability is a significant hurdle, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to achieve desired systemic exposure.[15]
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
A panel of vehicles (e.g., Saline, 5% Dextrose in Water (D5W), PEG 400, 20% HP-β-CD in water, etc.)
-
Vortex mixer
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Prepare saturated solutions by adding an excess of this compound powder to a known volume of each vehicle in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials on a shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the solubility in each vehicle (e.g., in mg/mL).
Protocol 2: In Vivo Efficacy Study in a Rat Model of Atrial Fibrillation
Objective: To evaluate the anti-arrhythmic efficacy of a this compound formulation in a CaCl2-ACh-induced atrial fibrillation model.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound formulation
-
Vehicle control
-
Anesthetic (e.g., sodium pentobarbital)
-
Calcium chloride (CaCl₂) solution
-
Acetylcholine (ACh) solution
-
ECG recording system
Methodology:
-
Anesthetize the rats and record a baseline ECG.
-
Administer the this compound formulation or vehicle control via the desired route (e.g., oral gavage or intravenous injection).
-
After a predetermined pre-treatment time, induce atrial fibrillation by intravenous infusion of CaCl₂ followed by ACh.
-
Continuously monitor the ECG for the onset and duration of atrial fibrillation.
-
Compare the incidence and duration of atrial fibrillation between the this compound-treated group and the vehicle control group.
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a this compound formulation in mice.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound formulation
-
Vehicle control
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Administer a single dose of the this compound formulation to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).
-
At specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals via retro-orbital bleeding or cardiac puncture (terminal).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.[16][17]
-
Analyze the plasma samples and calculate key pharmacokinetic parameters (Cₘₐₓ, tₘₐₓ, AUC, t₁/₂, etc.).
References
- 1. Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. biocat.com [biocat.com]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubilizer Excipients - Protheragen [protheragen.ai]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methodological contributions towards LC-MS/MS quantification of free VX in plasma: An innovative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-02005 toxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DDO-02005, a potent Kv1.5 potassium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Kv1.5 potassium channel, with an IC50 of 0.72 μM.[1][2] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the heart, which plays a crucial role in the repolarization of the atrial action potential. By blocking this channel, this compound can prolong the action potential duration in atrial cells, which is a potential mechanism for treating atrial fibrillation.[3][4]
Q2: What are the potential on-target and off-target toxicities of this compound?
On-target (Cardiovascular): While the primary therapeutic effect of this compound is on atrial repolarization, excessive inhibition of Kv1.5 could theoretically lead to undesirable prolongation of the action potential, potentially creating a substrate for arrhythmias. However, selective Kv1.5 blockade is generally considered to have a lower risk of ventricular proarrhythmia compared to non-selective potassium channel blockers.
Off-target (Cardiovascular): A major concern for any ion channel-targeting compound is off-target effects on other cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of hERG can lead to a potentially fatal arrhythmia called Torsades de Pointes (TdP). Therefore, it is crucial to assess the selectivity of this compound for Kv1.5 over hERG and other cardiac ion channels.
Off-target (Non-cardiac): Kv1.5 channels are also expressed in various non-cardiac tissues, which could lead to off-target side effects:
-
Central Nervous System (CNS): Kv1.5 channels are present in the brain.[5] Inhibition of these channels could potentially have neurological effects. Studies have implicated Kv1.5 in neuronal cell death in the context of ischemia.[6]
-
Smooth Muscle: Kv1.5 channels are expressed in vascular, intestinal, and airway smooth muscle.[5][7][8][9] Inhibition of these channels could affect smooth muscle tone and function.
-
Gastrointestinal (GI) Tract: Kv1.5 expression has been identified in the GI tract, and potassium channels, in general, play a role in regulating GI motility and secretion.[10][11][12]
-
Immune Cells: Kv1.5 is expressed on dendritic cells that infiltrate the brain in neurological diseases, suggesting a potential role in neuro-immune processes.[13]
Q3: How can I mitigate potential toxicity in my experiments?
-
Dose-Response Studies: Conduct careful dose-response studies to determine the optimal concentration of this compound that achieves the desired therapeutic effect with minimal toxicity.
-
Selectivity Profiling: Assess the selectivity of this compound against a panel of cardiac ion channels, with a particular focus on hERG.
-
In Vitro Toxicity Assays: Utilize a battery of in vitro assays to assess general cytotoxicity, apoptosis, and mitochondrial function in relevant cell types (e.g., cardiomyocytes, neuronal cells, smooth muscle cells).
-
Formulation Optimization: this compound may have limited aqueous solubility. Proper formulation is critical to ensure accurate and reproducible results in in vitro assays and to avoid precipitation-induced artifacts.
Troubleshooting Guides
Cardiotoxicity Assessment
Issue: Unexpected changes in cardiomyocyte action potential duration or arrhythmogenic events in vitro.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-target ion channel effects (e.g., hERG blockade) | - Perform a comprehensive cardiac ion channel panel screening to assess the selectivity of this compound. - Compare the IC50 for Kv1.5 with the IC50 for other channels, especially hERG. A large selectivity window is desirable. |
| Incorrect drug concentration | - Verify the concentration of your this compound stock solution. - Perform serial dilutions carefully and use freshly prepared solutions for each experiment. - Consider the pharmacokinetic properties of this compound if translating to in vivo studies. |
| Poor compound solubility | - Visually inspect solutions for any signs of precipitation. - Use appropriate solvents (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all experimental groups. - Consider using formulation strategies for poorly soluble compounds, such as the use of cyclodextrins or surfactants. |
| Experimental artifact (Patch Clamp) | - Ensure a stable gigaohm seal. - Monitor for rundown of the ion channel current over time. - Check the composition and osmolarity of your internal and external solutions. |
Non-Cardiac Toxicity Assessment
Issue: Decreased cell viability or signs of apoptosis in non-cardiac cell lines (e.g., neuronal, smooth muscle).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| General cytotoxicity | - Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range of this compound on the specific cell line.[14][15][16][17] |
| Induction of apoptosis | - Conduct a caspase-3 activity assay to assess for apoptosis.[18][19][20][21][22] - Measure changes in mitochondrial membrane potential using a JC-1 assay as an early indicator of apoptosis.[23][24][25][26] |
| Solvent toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line. - Include a vehicle-only control group in all experiments. |
| Compound instability | - Check the stability of this compound in your experimental media and conditions. Information on storage conditions can be found on the supplier's datasheet.[1] |
Quantitative Data Summary
Pharmacokinetic Parameters of this compound
| Species | Route | Dose | T1/2 (h) | Cmax (µg/L) | AUC0-t (µg/L·h) |
| Beagle Dog | IV | 1 mg/kg | 6.245 | 1274 | - |
| Beagle Dog | PO | 1.25 mg/kg | - | - | - |
Data from a study on the pharmacokinetics of this compound.[27]
Experimental Protocols
In Vitro Cardiotoxicity Assessment: Automated Patch Clamp for hERG Liability
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the hERG channel using an automated patch-clamp system.
1. Cell Culture:
-
Culture a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells) according to standard protocols.
2. Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp platform.
3. Electrophysiology:
-
Use a standard whole-cell voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to elicit the characteristic tail current.
-
Establish a stable baseline recording in the extracellular solution.
4. Compound Application:
-
Prepare a concentration-response curve of this compound.
-
Apply increasing concentrations of this compound to the cells, with a wash-in period for each concentration.
-
Include a vehicle control and a positive control (a known hERG blocker).
5. Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
General Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. biocat.com [biocat.com]
- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Channelpedia - Kv1.5 [channelpedia.epfl.ch]
- 6. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. KV channels and the regulation of vascular smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 11. journals.physiology.org [journals.physiology.org]
- 12. brieflands.com [brieflands.com]
- 13. Potassium channels Kv1.3 and Kv1.5 are expressed on blood-derived dendritic cells in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. mpbio.com [mpbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. promega.com [promega.com]
- 22. abcam.com [abcam.com]
- 23. 101.200.202.226 [101.200.202.226]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of DDO-02005
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of DDO-02005's bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays show high potency for this compound, but it demonstrates low efficacy in animal models. What is the likely cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal lining to enter the bloodstream. Low aqueous solubility and/or poor membrane permeability are often the primary factors limiting a drug's bioavailability.
Q2: What initial steps should I take to investigate the poor bioavailability of this compound?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound to understand the root cause of its poor bioavailability. Key parameters to determine are its aqueous solubility and intestinal permeability. Based on these findings, you can classify the compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate enhancement strategy.
Q3: What are the common strategies to improve the oral bioavailability of a compound like this compound?
A3: Several formulation and chemical modification strategies can be employed.[1][2][3][4][5] These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[4]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve its solubility and dissolution.[2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubility and facilitate its absorption through the lymphatic system.[2][3]
-
Use of Excipients: Incorporating solubilizing agents, surfactants, or permeation enhancers into the formulation can improve the drug's solubility and its ability to cross the intestinal barrier.[1]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[1]
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption in Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. | Conduct solubility studies in different biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). | Determine the solubility of this compound under conditions mimicking the GI tract. |
| Inadequate dissolution of the formulation. | Perform in vitro dissolution testing of your current formulation. | Assess the rate and extent of this compound release from the dosage form. |
| High first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes. | Determine the metabolic stability of this compound. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Perform a bi-directional Caco-2 permeability assay. | An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters.[6] |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Caco-2 cell monolayer integrity. | Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. Include a low-permeability marker like Lucifer Yellow in your assay.[7] | Consistent TEER values and low permeability of the marker indicate a healthy and intact cell monolayer. |
| Low recovery of the compound. | Analyze the compound concentration in the apical and basolateral compartments, as well as the cell lysate at the end of the study. | A high concentration in the cell lysate may indicate intracellular accumulation or metabolism. |
| Compound binding to the experimental apparatus. | Run a control experiment without cells to assess non-specific binding to the Transwell insert. | Determine the extent of compound loss due to binding to the plate. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).[6]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory. A co-dosing with a low-permeability marker like Lucifer Yellow can also be used to confirm monolayer integrity.[7]
-
Dosing:
-
Apical to Basolateral (A-B) Permeability: Add this compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[7]
-
Basolateral to Apical (B-A) Permeability: Add this compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side to assess efflux.[7]
-
-
Sampling: At predetermined time points, take samples from the receiver compartment.
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio ≥ 2 is indicative of active efflux.[6]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of different this compound formulations.
Methodology:
-
Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) to the experimental conditions for at least 3 days.[8]
-
Formulation Preparation: Prepare the different this compound formulations to be tested (e.g., aqueous suspension, lipid-based formulation).
-
Dosing:
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[8]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[8]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[8]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability using appropriate software.[8]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| Cmax (µg/L) | - | 1.274 |
| t½ (h) | - | 6.245 |
Data from a study on arylmethylpiperidines as Kv1.5 potassium channel inhibitors.[9]
Table 2: Example Data from a Caco-2 Permeability Assay
| Direction | Papp (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A-B) | Insert experimental value |
| Basolateral to Apical (B-A) | Insert experimental value |
| Efflux Ratio (B-A / A-B) | Calculate value |
Visualizations
Caption: Workflow for troubleshooting poor bioavailability.
Caption: P-glycoprotein mediated drug efflux.
References
- 1. tandfonline.com [tandfonline.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
For researchers and drug development professionals working with the potent Kv1.5 potassium channel inhibitor, DDO-02005, this technical support center provides essential guidance to navigate common experimental challenges. Below are troubleshooting tips and frequently asked questions to ensure the accuracy and reproducibility of your results.
Troubleshooting and FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound.
| Question | Answer and Troubleshooting Steps |
| In Vitro Assays: I'm seeing inconsistent IC50 values for this compound in my patch-clamp experiments. | Inconsistent IC50 values can stem from several factors. 1. Solution Stability: Ensure that your stock solutions of this compound are properly prepared and stored to prevent degradation. It is recommended to prepare fresh dilutions for each experiment. 2. Voltage Protocol: The inhibitory effect of many Kv1.5 channel blockers can be voltage-dependent. Verify that your voltage-clamp protocols are consistent across all experiments. 3. Cell Health: The health and passage number of the cells expressing Kv1.5 channels can impact channel expression and function. Use cells at a consistent and low passage number. 4. Pipette Drift: In whole-cell patch-clamp, the pipette solution can dialyze the cell, altering its internal environment and affecting channel function over time. Monitor for changes in control currents throughout the recording period. |
| In Vitro Assays: I'm having trouble with the solubility of this compound in my aqueous assay buffer. | This compound may have limited solubility in aqueous solutions. 1. Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your final aqueous buffer. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, as it can have its own effects on ion channels. 2. Sonication: Briefly sonicating the solution can help to dissolve the compound. 3. pH Adjustment: The solubility of a compound can be pH-dependent. Check if adjusting the pH of your buffer (within a physiologically relevant range) improves solubility. |
| In Vivo Models: The incidence of atrial fibrillation (AF) in my control group (CaCl2-Acetylcholine model) is lower than expected. | A low incidence of AF in the control group can make it difficult to assess the efficacy of this compound. 1. Anesthesia: The choice and depth of anesthesia can affect the inducibility of AF. Ensure consistent and appropriate anesthetic administration. 2. Reagent Preparation: Prepare fresh solutions of acetylcholine (ACh) and calcium chloride (CaCl2) for each experiment, as their potency can degrade over time. 3. Administration Rate: The rate of infusion of the ACh-CaCl2 solution is critical for inducing AF. A constant and appropriate infusion rate should be maintained.[1] |
| In Vivo Models: How do I interpret the pharmacokinetic data of this compound? | This compound exhibits different pharmacokinetic profiles depending on the route of administration. Following intravenous administration, it has a moderate half-life. However, oral administration results in significantly lower bioavailability, indicating poor absorption from the gastrointestinal tract. This is a critical consideration when designing in vivo efficacy studies. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| IC50 | 0.72 µM | Inhibition of Kv1.5 potassium channel |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |
Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | 6.245 | Not Reported |
| Cmax (µg/L) | 1.274 | Not Reported |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a standard method for characterizing the inhibitory effect of this compound on Kv1.5 channels expressed in a suitable cell line (e.g., HEK293).
Materials:
-
Cells stably expressing human Kv1.5 channels
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (resistance of 2-5 MΩ when filled with internal solution)
Procedure:
-
Culture the Kv1.5-expressing cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass micropipette and fill it with the internal solution.
-
Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
Apply a voltage-clamp protocol to elicit Kv1.5 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to +60 mV for 200-500 ms.
-
Once a stable baseline current is established, perfuse the cell with increasing concentrations of this compound in the external solution.
-
Record the current at each concentration after it has reached a steady-state effect.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the data by plotting the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
In Vivo Model of Atrial Fibrillation (CaCl2-Acetylcholine-Induced)
This model is used to evaluate the anti-arrhythmic efficacy of this compound in vivo.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Anesthetic (e.g., pentobarbital sodium)
-
Acetylcholine (ACh) solution (e.g., 66 µg/mL in saline)
-
Calcium chloride (CaCl2) solution (e.g., 10 mg/mL in saline)
-
This compound formulation for intravenous administration
-
ECG recording system
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Insert ECG leads to monitor the cardiac rhythm.
-
Administer this compound or vehicle control intravenously.
-
After a predetermined pretreatment period, induce atrial fibrillation by intravenously injecting a mixture of acetylcholine and calcium chloride.[1]
-
Continuously record the ECG to monitor for the onset and duration of AF.
-
The primary endpoint is typically the incidence and duration of the induced AF in the this compound-treated group compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound in Atrial Myocytes
Caption: this compound inhibits the Kv1.5 channel, prolonging atrial action potential and suppressing atrial fibrillation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo anti-arrhythmic efficacy of this compound.
Logical Relationship of Troubleshooting Patch-Clamp Experiments
Caption: Troubleshooting logic for inconsistent IC50 values in patch-clamp experiments.
References
Modifying experimental conditions for DDO-02005
Welcome to the technical support center for DDO-02005, a potent inhibitor of the Kv1.5 potassium channel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental conditions and troubleshooting for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1][2] The Kv1.5 channel conducts the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[3][4][5] By inhibiting this channel, this compound prolongs the action potential duration in atrial myocytes, which is the basis for its anti-arrhythmic effects in conditions like atrial fibrillation.[2]
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 value of 0.72 μM for the Kv1.5 potassium channel.[2][6][7][8]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to three years, or in a solvent at -80°C for up to six months.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been demonstrated to be effective in in vivo rodent models of atrial fibrillation and arrhythmia.[2][6][7][8][9] It has shown a good anti-fibrillation effect in a CaCl2-acetylcholine induced atrial fibrillation rat model and is also effective against aconitine-induced arrhythmias.[2][6][7][8][9]
Troubleshooting Guides
In Vitro Electrophysiology (Patch-Clamp) Experiments
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | 1. Compound precipitation: this compound may precipitate in the aqueous recording solution. 2. Inaccurate dilutions: Errors in preparing serial dilutions of the compound. 3. Voltage protocol variability: Inconsistent holding potentials or pulse protocols between experiments. | 1. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Visually inspect solutions for any signs of precipitation. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Strictly adhere to the established voltage protocol for all recordings. |
| No or weak inhibition of IKur | 1. Incorrect cell line: The cell line used may not express Kv1.5 channels. 2. Low compound concentration: The concentrations of this compound used may be too low to elicit a significant effect. 3. Run-down of the current: The IKur current may decrease over the course of the experiment. | 1. Verify Kv1.5 expression in your cell line using qPCR or Western blotting. 2. Perform a dose-response study starting from a concentration at least 10-fold higher than the expected IC50. 3. Monitor the stability of the current over time with a vehicle control. If run-down is observed, ensure the intracellular solution composition is optimal and limit the duration of the recording. |
| High seal resistance difficult to obtain | 1. Dirty pipette tip: Debris on the pipette tip can prevent a giga-ohm seal. 2. Unhealthy cells: Cells in poor condition will have a fragile membrane. 3. Mechanical instability: Vibrations in the setup can disrupt seal formation. | 1. Ensure the pipette solution is filtered and the pipette is back-filled carefully to avoid introducing particles. 2. Use cells from a healthy, sub-confluent culture. Ensure proper osmolarity and pH of the bath solution. 3. Use an anti-vibration table and ensure all components of the rig are securely fastened. |
In Vivo Atrial Fibrillation Model
| Issue | Potential Cause | Recommended Solution |
| High variability in arrhythmia induction | 1. Inconsistent anesthetic depth: The level of anesthesia can affect cardiac electrophysiology. 2. Variable body temperature: Hypothermia or hyperthermia can alter heart rate and arrhythmia susceptibility. 3. Incorrect catheter placement: Improper positioning of the pacing electrodes can lead to ineffective stimulation. | 1. Monitor the depth of anesthesia closely throughout the experiment and adjust as needed. 2. Maintain the animal's body temperature at 37°C using a heating pad and rectal probe. 3. Use ECG monitoring to confirm proper catheter placement and effective atrial capture during pacing. |
| Low efficacy of this compound | 1. Poor bioavailability: this compound has low oral bioavailability.[8] 2. Rapid metabolism/clearance: The compound may be cleared too quickly to exert its effect. 3. Inappropriate dose: The dose administered may be insufficient. | 1. For acute studies, intravenous administration is recommended to ensure adequate plasma concentrations. 2. Refer to the provided pharmacokinetic data to determine the appropriate dosing interval. 3. Perform a dose-ranging study to identify the optimal effective dose in your model. |
| Adverse cardiovascular effects | 1. Off-target effects: At high concentrations, this compound may interact with other ion channels. 2. Solvent toxicity: The vehicle used for injection may have its own cardiovascular effects. | 1. Use the lowest effective dose of this compound. 2. Include a vehicle control group to assess the effects of the solvent alone. |
Data Presentation
Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg·h/L) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| Data obtained from studies in Sprague-Dawley rats.[8] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording of IKur
Objective: To determine the inhibitory effect of this compound on Kv1.5 channels expressed in a mammalian cell line (e.g., HEK293) using whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human Kv1.5 channels in appropriate media. Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a giga-ohm seal and obtain a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit IKur by applying depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms.
-
-
Drug Application:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Apply the vehicle control (external solution with the same final DMSO concentration) followed by increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Rat Model of Atrial Fibrillation
Objective: To evaluate the efficacy of this compound in terminating and preventing atrial fibrillation (AF) in an anesthetized rat model.
Methodology:
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., urethane).
-
Insert a catheter into the jugular vein for drug administration.
-
Introduce a multipolar electrophysiology catheter into the esophagus for atrial pacing and recording.
-
Monitor surface ECG throughout the experiment.
-
-
AF Induction:
-
Induce AF by intravenous infusion of CaCl2 and acetylcholine (ACh).
-
Confirm AF by the presence of irregular atrial activity and an irregular ventricular response on the ECG.
-
-
Therapeutic Efficacy:
-
Once sustained AF is induced, administer a single intravenous bolus of this compound at various doses.
-
Monitor the time to conversion to sinus rhythm.
-
-
Prophylactic Efficacy:
-
In a separate cohort of animals, administer this compound or vehicle 15 minutes prior to the AF induction protocol.
-
Determine the percentage of animals in each group that develop sustained AF.
-
-
Data Analysis:
-
Compare the duration of AF and the incidence of AF between the this compound treated groups and the vehicle control group.
-
Analyze ECG parameters such as heart rate and QRS duration.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action on the Kv1.5 channel.
Caption: Experimental workflow for in vitro patch-clamp analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Study of the Loss-of-Function Mutations in the Kv1.5 Channel Associated with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation | MDPI [mdpi.com]
- 6. biocat.com [biocat.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
Technical Support Center: Ensuring Reproducibility in DDO-02005 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of studies involving DDO-02005, a potent Kv1.5 potassium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), a key component in the repolarization of the atrial action potential. By inhibiting this channel, this compound prolongs the action potential duration in the atria, which is the basis for its potential therapeutic effect in atrial fibrillation.[1]
Q2: What are the key parameters to report for ensuring the reproducibility of in vitro electrophysiology studies with this compound?
A2: To ensure the reproducibility of in vitro electrophysiology experiments, it is crucial to report the following:
-
Cell Line: Specify the cell line used for heterologous expression of the Kv1.5 channel (e.g., HEK293, CHO cells).
-
This compound Concentration: State the final concentration(s) of this compound used in the experiments.
-
Electrophysiology Setup: Detail the specifics of the patch-clamp setup, including the amplifier, digitizer, and software used for data acquisition and analysis.
-
Pipette and Bath Solutions: Provide the complete composition of both the internal (pipette) and external (bath) solutions, including pH and osmolarity.
-
Voltage Protocol: Clearly describe the voltage-clamp protocol used to elicit and measure the Kv1.5 currents.
-
Temperature: Report the temperature at which the recordings were performed, as ion channel kinetics are temperature-sensitive.
Q3: What are the common sources of variability in animal models of atrial fibrillation?
A3: Reproducibility in animal models of atrial fibrillation can be affected by several factors:
-
Animal Strain and Species: Different species (e.g., rats, rabbits) and even different strains within a species can exhibit varied responses to arrhythmogenic agents.[2]
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters and the inducibility of arrhythmias.
-
Drug Administration: The route, rate, and volume of administration of agents like acetylcholine and calcium chloride can impact the incidence and duration of atrial fibrillation.[2]
-
Pathological State: The underlying health of the animals, including the presence of any cardiac remodeling or fibrosis, can affect the experimental outcomes.[3]
Troubleshooting Guides
In Vitro Electrophysiology (Patch-Clamp)
| Problem | Possible Cause | Solution |
| Unstable Kv1.5 current (rundown) | Degradation of intracellular components essential for channel function. | Use a perforated patch-clamp configuration to maintain the integrity of the intracellular environment. Ensure the internal solution is freshly prepared and filtered. |
| High seal resistance cannot be achieved | Unhealthy cells or dirty pipette tip. | Ensure cells are healthy and not over-confluenced. Use freshly pulled, clean pipettes for each recording. Applying a brief period of negative pressure can sometimes help in seal formation. |
| No or very small Kv1.5 currents | Poor expression of Kv1.5 channels or incorrect voltage protocol. | Verify the transfection efficiency of the Kv1.5 plasmid. Ensure the voltage protocol is appropriate to activate the Kv1.5 channels (depolarizing steps typically above -30 mV). |
| Inconsistent IC50 values for this compound | Issues with compound stability, solubility, or pipetting accuracy. | Prepare fresh stock solutions of this compound. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in the external solution. Use calibrated pipettes for accurate dilutions. |
In Vivo Atrial Fibrillation Model (CaCl2-ACh Induced)
| Problem | Possible Cause | Solution |
| Low incidence of atrial fibrillation | Suboptimal concentrations or administration rate of CaCl2 and acetylcholine. | Ensure the correct concentrations of acetylcholine (e.g., 66 µg/mL) and CaCl2 (e.g., 10 mg/mL) are used.[2][3][4] The rate of intravenous infusion is critical and should be carefully controlled. |
| High mortality rate in animals | Anesthetic overdose or adverse reaction to inducing agents. | Carefully monitor the depth of anesthesia. Adjust the dose of CaCl2 and acetylcholine if necessary. Ensure proper animal handling and monitoring throughout the experiment. |
| Variable duration of atrial fibrillation episodes | Differences in the underlying physiological state of the animals. | Use age- and weight-matched animals. Allow for a sufficient acclimatization period before the experiment. Monitor and record baseline ECG to identify any pre-existing abnormalities. |
| Inconsistent effects of this compound | Issues with drug formulation or administration. | Ensure this compound is properly dissolved and administered at the correct dose and route (e.g., intravenous). Pharmacokinetic properties should be considered when determining the timing of drug administration relative to AF induction. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 for Kv1.5 Inhibition | 0.72 µM | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) | Reference |
| Cmax (µg/L) | - | 1.274 | [5] |
| t1/2 (h) | - | 6.245 | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Kv1.5 Currents
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media and transiently transfect with a plasmid encoding the human Kv1.5 channel (KCNA5).
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal on a transfected cell and establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.
-
Record currents using a patch-clamp amplifier and digitizer.
-
-
This compound Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Perfuse the cell with the this compound containing external solution and record the currents after stabilization.
-
Protocol 2: Induction of Atrial Fibrillation in Rats (CaCl2-ACh Model)
-
Animal Preparation: Anesthetize male Wistar rats with an appropriate anesthetic (e.g., pentobarbital sodium). Insert an intravenous catheter into the tail vein.
-
ECG Monitoring: Record a baseline electrocardiogram (ECG) using subcutaneous electrodes.
-
Induction of Atrial Fibrillation:
-
Prepare a solution containing acetylcholine chloride (66 µg/mL) and calcium chloride (10 mg/mL) in saline.[2][3][4]
-
Administer the solution intravenously at a controlled rate.
-
Continuously monitor the ECG for the onset and duration of atrial fibrillation, characterized by the absence of P waves and an irregular, rapid ventricular response.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for intravenous administration.
-
Administer this compound at the desired dose prior to the induction of atrial fibrillation to assess its prophylactic effect.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
- 3. Taurine Reverses Atrial Structural Remodeling in Ach-Cacl2 Induced Atrial Fibrillation Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-fibrillatory Effects of DDO-02005: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-fibrillatory agent DDO-02005 against established therapeutic alternatives. The information presented herein is intended to offer an objective overview supported by available preclinical and clinical data to aid in research and development efforts.
Overview of this compound
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is predominantly expressed in the atria. The underlying mechanism of its anti-fibrillatory effect is the blockade of the ultra-rapid delayed rectifier potassium current (IKur), leading to a prolongation of the atrial action potential duration and effective refractory period. This atrial-selective action is hypothesized to reduce the risk of ventricular proarrhythmias, a significant concern with many current anti-arrhythmic drugs.
Comparative Analysis: this compound vs. Alternative Therapies
To provide a comprehensive perspective, this compound is compared against a range of pharmacological and non-pharmacological interventions for atrial fibrillation (AF). It is crucial to note that the data for this compound is currently limited to preclinical studies, primarily in rodent models. In contrast, the data for alternative therapies are derived from extensive clinical trials in human subjects.
Pharmacological Alternatives
A variety of anti-arrhythmic drugs are currently used to manage atrial fibrillation, targeting different ion channels involved in the cardiac action potential.
Table 1: Comparison of this compound with Pharmacological Alternatives for Atrial Fibrillation
| Feature | This compound (Preclinical Data) | Vernakalant | Amiodarone | Flecainide & Propafenone (Class Ic) | Sotalol | Dofetilide & Ibutilide (Class III) |
| Mechanism of Action | Selective Kv1.5 (IKur) inhibitor | Blocks IKur, Ito, IKACh, and late INa | Multi-channel blocker (K+, Na+, Ca2+) and β-blocker | Na+ channel blockers | K+ channel and β-blocker | Selective IKr blockers |
| Primary Use | Potential for acute cardioversion and maintenance of sinus rhythm | Rapid conversion of recent-onset AF | Rhythm and rate control | Rhythm control in patients without structural heart disease | Rhythm and rate control | Rhythm control |
| Efficacy (Conversion Rate) | Demonstrated efficacy in rat models of AF | ~50% conversion within 90 minutes | Lower acute conversion rates compared to others | Effective for pharmacological cardioversion | Modest for cardioversion, better for maintenance | Dofetilide: ~30% conversion; Ibutilide: ~50% conversion |
| Key Safety Concerns | Data limited to animal studies | Hypotension, atrial flutter | Pulmonary, thyroid, liver toxicity; proarrhythmia | Proarrhythmia in patients with structural heart disease | Proarrhythmia (Torsades de Pointes), bradycardia | Proarrhythmia (Torsades de Pointes) |
Non-Pharmacological Alternatives
For patients who are refractory or intolerant to drug therapy, several non-pharmacological options are available.
Table 2: Comparison of this compound with Non-Pharmacological Alternatives for Atrial Fibrillation
| Feature | This compound (Preclinical Data) | Catheter Ablation | LARIAT™ Left Atrial Appendage (LAA) Exclusion System |
| Procedure | Pharmacological agent | Minimally invasive procedure to electrically isolate the pulmonary veins | Percutaneous ligation of the LAA |
| Primary Goal | Rhythm control | Rhythm control | Stroke risk reduction |
| Success Rate | N/A (preclinical) | 70-80% freedom from AF after one or more procedures | High acute closure rate (>90%) |
| Key Complications | N/A (preclinical) | Vascular access complications, cardiac tamponade, stroke, phrenic nerve injury | Pericardial effusion, bleeding, incomplete LAA closure |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate this compound in preclinical models.
CaCl2-Acetylcholine (ACh) Induced Atrial Fibrillation in Rats
This model is commonly used to induce transient episodes of AF to test the efficacy of acute anti-arrhythmic interventions.
-
Animals: Male Sprague-Dawley rats.
-
Anesthesia: Urethane administration.
-
Induction of AF: A solution of CaCl2 and ACh is infused intravenously to induce atrial fibrillation. The onset and duration of AF are monitored via electrocardiogram (ECG).
-
Drug Administration: this compound is administered intravenously at varying doses prior to the induction of AF to assess its prophylactic effects, or after the onset of AF to evaluate its cardioversion efficacy.
-
Endpoints: The primary endpoints are the incidence and duration of induced AF. A significant reduction in either parameter in the this compound treated group compared to a vehicle control group indicates anti-fibrillatory efficacy.
Aconitine-Induced Arrhythmia in Rats
This model is used to assess the anti-arrhythmic properties of a compound against ventricular arrhythmias, which can provide insights into its broader electrophysiological effects and potential for proarrhythmia.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Arrhythmia: A continuous intravenous infusion of aconitine is administered to induce a sequence of arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Drug Administration: this compound is administered intravenously prior to the aconitine infusion.
-
Endpoints: The primary endpoints are the dose of aconitine required to induce each type of arrhythmia and the time to onset. An increase in the dose or time to onset in the this compound treated group suggests a protective anti-arrhythmic effect.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental processes can facilitate a deeper understanding of the scientific rationale and study design.
Caption: Mechanism of this compound's anti-fibrillatory effect.
Caption: Experimental workflow for CaCl2-ACh induced AF model.
Cross-Validation of DDO-02005 Activity: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the Kv1.5 potassium channel inhibitor, DDO-02005, with other relevant alternatives. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction to this compound
This compound is a potent inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1] This channel is a key player in the repolarization of the cardiac action potential, particularly in the atria. Consequently, inhibitors of Kv1.5, such as this compound, are investigated as potential therapeutic agents for atrial fibrillation, a common type of cardiac arrhythmia.[1] this compound has demonstrated a significant inhibitory effect on the Kv1.5 channel with a reported half-maximal inhibitory concentration (IC50) of 0.72 μM.[1][2]
Comparative Analysis of Kv1.5 Inhibitors
Table 1: Comparison of IC50 Values for Various Kv1.5 Channel Inhibitors
| Compound | IC50 (μM) | Cell Line Used (if specified) | Reference |
| This compound | 0.72 | Not specified in provided abstracts | [1][2] |
| S9947 | 0.7 | Not specified in provided abstracts | [3] |
| MSD-D | 0.5 | Not specified in provided abstracts | [3] |
| ICAGEN-4 | 1.6 | Not specified in provided abstracts | [3] |
Cell Lines for Cross-Validation Studies
The selection of an appropriate cell line is critical for the in-vitro cross-validation of this compound activity. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for studying ion channels due to their stable expression of transfected genes and low endogenous channel activity.
Table 2: Characteristics of Common Cell Lines for Kv1.5 Channel Expression
| Cell Line | Advantages | Disadvantages |
| CHO (Chinese Hamster Ovary) | Robust, well-characterized, suitable for stable and high-yield protein production. | Non-human origin, may have different post-translational modifications compared to human cells.[4][5][6] |
| HEK293 (Human Embryonic Kidney) | Human origin, providing more relevant cellular environment, easy to transfect. | Can have higher endogenous channel expression than CHO cells, may be less robust for large-scale production.[4][5][6] |
Experimental Protocols
To facilitate the cross-validation of this compound, detailed protocols for key experiments are provided below.
Whole-Cell Patch Clamp Assay for Kv1.5 Current Measurement
This protocol is essential for characterizing the inhibitory effect of this compound on Kv1.5 channel currents.
Objective: To measure the effect of this compound on Kv1.5 potassium currents in a selected cell line stably expressing the channel.
Materials:
-
Cell line stably expressing human Kv1.5 (e.g., CHO-Kv1.5 or HEK293-Kv1.5)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO) and final dilutions in external solution
Procedure:
-
Cell Preparation: Plate the Kv1.5-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.
-
-
Drug Application:
-
Record baseline Kv1.5 currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the currents in the presence of the compound until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Plot a concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
MTT Cytotoxicity Assay
This assay is used to assess the potential cytotoxic effects of this compound on different cell lines.
Objective: To determine the cytotoxicity of this compound in various cell lines.
Materials:
-
Selected cell lines (e.g., CHO, HEK293, and a cardiac cell line like HL-1)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve to determine the concentration of this compound that causes 50% cell death (CC50).
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for cross-validation.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of potent Kv1.5 potassium channel inhibitors reveals the molecular basis for blocking kinetics and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEK293 cells versus CHO cells #separator_sa #site_title [evitria.com]
- 5. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf 대한민국 [eppendorf.com]
Benchmarking DDO-02005: A Comparative Guide to a Novel Kv1.5 Inhibitor for Atrial Fibrillation
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antiarrhythmic compound DDO-02005 against established antiarrhythmic agents, focusing on preclinical data in validated arrhythmia models. This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising target for the treatment of atrial fibrillation (AF). This document summarizes the available quantitative data, details the experimental protocols used for evaluation, and visualizes the underlying mechanisms and workflows to aid in the assessment of this compound's potential.
Mechanism of Action: Targeting the Atrial-Specific Kv1.5 Channel
This compound exerts its antiarrhythmic effect through the potent inhibition of the Kv1.5 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 0.72 μM.[1][2] The Kv1.5 channel is the molecular basis of the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential.[1] As IKur is predominantly expressed in the atria with limited presence in the ventricles, its inhibition is an attractive strategy for developing atrial-selective antiarrhythmic drugs with a reduced risk of ventricular proarrhythmias.[1] By blocking the Kv1.5 channel, this compound is expected to prolong the atrial action potential duration and the effective refractory period, thereby suppressing the chaotic electrical activity that characterizes atrial fibrillation.
Established antiarrhythmics, in contrast, often exhibit broader mechanisms of action. Amiodarone , a multi-channel blocker, affects potassium, sodium, and calcium channels, in addition to having anti-adrenergic properties. Flecainide is a Class Ic antiarrhythmic that primarily blocks fast sodium channels, slowing conduction in the heart. Vernakalant is a more recent antiarrhythmic that also targets multiple ion channels, including atrial-predominant potassium channels and sodium channels, contributing to its relative atrial selectivity.
Comparative Efficacy in Preclinical Models
The antiarrhythmic potential of this compound has been evaluated in two standard preclinical rat models: the CaCl2-acetylcholine (ACh)-induced atrial fibrillation model and the aconitine-induced arrhythmia model. The following tables summarize the available quantitative data for this compound and established antiarrhythmic drugs in these or similar models.
Table 1: Efficacy in the CaCl2-Acetylcholine-Induced Atrial Fibrillation Rat Model
| Compound | Dose | Route of Administration | Efficacy Endpoint | Result |
| This compound | Not specified | Not specified | Anti-atrial fibrillation effect | Good |
| Amiodarone | Data not available in this specific model | - | - | - |
| Flecainide | Data not available in this specific model | - | - | - |
| Vernakalant | Data not available in this specific model | - | - | - |
Note: While the primary publication for this compound states a "good anti-atrial fibrillation (AF) effect in CaCl2-ACh AF rats model," specific quantitative data such as the dose and the precise reduction in AF duration were not provided in the abstracted information. Further details from the full study would be required for a direct quantitative comparison.
Table 2: Efficacy in the Aconitine-Induced Arrhythmia Rat Model
| Compound | Dose | Route of Administration | Efficacy Endpoint | Result |
| This compound | 0.1, 1, 3, 9 mg/kg | Intravenous (IV) | Effective against arrhythmogenic toxicity | Effective |
| Amiodarone | Not specified | Not specified | Suppression of arrhythmias | Effective in suppressing aconitine-induced arrhythmias |
| Flecainide | 5.5 mg/kg | Intraperitoneal (IP) | ED50 for inhibition of mortality | 5.5 mg/kg |
| Vernakalant | Data not available in this specific model | - | - | - |
Pharmacokinetic Profile
A summary of the pharmacokinetic parameters of this compound in Sprague-Dawley rats and Beagle dogs is presented below. This data is essential for understanding the drug's absorption, distribution, metabolism, and excretion, which are critical for dose selection and translation to clinical studies.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose and Route | T1/2 (h) | Cmax (µg/L) | AUC0-t (µg/L·h) |
| Sprague-Dawley Rat | 1 mg/kg, IV | 3.23 | 90.23 | 178.42 |
| 1.25 mg/kg, PO | 6.25 | 1.27 | 4.41 | |
| Beagle Dog | 1 mg/kg, IV | Not specified | Not specified | Not specified |
| 1.25 mg/kg, PO | 6.245 | 1.274 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
In Vitro Kv1.5 Channel Inhibition Assay
The inhibitory activity of this compound on the Kv1.5 channel was determined using the whole-cell patch-clamp technique on cells stably expressing the human Kv1.5 channel.
-
Cell Culture: HEK293 cells stably expressing the hKv1.5 channel were cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell currents were recorded using a patch-clamp amplifier. The extracellular solution contained (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose (pH 7.4). The intracellular solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.3).
-
Voltage Protocol: Cells were held at a holding potential of -80 mV. Depolarizing pulses to +60 mV for 300 ms were applied to elicit Kv1.5 currents.
-
Drug Application: this compound was applied at various concentrations to determine the dose-dependent inhibition of the peak current.
-
Data Analysis: The IC50 value was calculated by fitting the concentration-response data to a Hill equation.
In Vivo CaCl2-Acetylcholine-Induced Atrial Fibrillation Model in Rats
This model is used to assess the efficacy of a compound in terminating or preventing atrial fibrillation.
-
Animal Preparation: Male Sprague-Dawley rats were anesthetized. A lead II electrocardiogram (ECG) was continuously monitored.
-
Induction of Atrial Fibrillation: A solution of acetylcholine and calcium chloride is infused intravenously to induce sustained atrial fibrillation.
-
Drug Administration: this compound or a vehicle control was administered intravenously at various doses prior to or after the induction of AF.
-
Efficacy Assessment: The primary endpoint was the duration of the induced atrial fibrillation. A significant reduction in the duration of AF in the drug-treated group compared to the vehicle group indicated anti-fibrillatory efficacy.
In Vivo Aconitine-Induced Arrhythmia Model in Rats
This model is used to evaluate the protective effect of a compound against ventricular arrhythmias.
-
Animal Preparation: Male Sprague-Dawley rats were anesthetized, and a lead II ECG was continuously recorded.
-
Induction of Arrhythmia: A continuous intravenous infusion of aconitine was administered to induce a sequence of arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Drug Administration: this compound or a vehicle control was administered intravenously as a single dose prior to the aconitine infusion.
-
Efficacy Assessment: The time to onset of each type of arrhythmia and the survival rate were recorded. A delay in the onset of arrhythmias and an increase in survival in the drug-treated group indicated a protective effect.
Conclusion
The preclinical data available for this compound demonstrates its potential as a novel antiarrhythmic agent with a targeted mechanism of action. Its potent inhibition of the atrial-specific Kv1.5 channel suggests a favorable cardiac safety profile with a lower propensity for ventricular proarrhythmias compared to less selective agents. The in vivo studies in established rat models of atrial and ventricular arrhythmias provide initial evidence of its antiarrhythmic efficacy.
Direct, head-to-head comparative studies with established antiarrhythmics in the same experimental models are necessary for a more definitive assessment of this compound's relative potency and therapeutic window. The data and protocols presented in this guide are intended to provide a comprehensive overview for researchers and drug development professionals to facilitate further investigation and evaluation of this compound as a potential new therapy for atrial fibrillation.
References
- 1. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
Independent Verification of DDO-02005's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of the Kv1.5 potassium channel inhibitor, DDO-02005. While a definitive independent verification of its specific IC50 value remains to be published, this document serves to contextualize its reported potency by comparing it with other known Kv1.5 inhibitors. The experimental protocols for determining these values are also detailed to aid in the design of future validation studies.
Comparative Analysis of Kv1.5 Inhibitor IC50 Values
The potency of this compound against the Kv1.5 potassium channel has been reported to be 0.72 μM.[1][2] To provide a framework for evaluating this value, the following table summarizes the IC50 values of several other notable Kv1.5 inhibitors.
| Compound | IC50 (μM) | Cell Line | Notes |
| This compound | 0.72 | Not specified in abstract | Potent inhibitor with anti-atrial fibrillation effects.[1][2] |
| S9947 | 0.7 | CHO cells | Structurally distinct from other listed inhibitors.[3] |
| MSD-D | 0.5 | CHO cells | Exhibits a Hill coefficient of approximately 2.[3] |
| ICAGEN-4 | 1.6 | CHO cells | Also shows a Hill coefficient of around 2.[3] |
| AVE0118 | 6.9 | Not specified | Also blocks Ito and IK,ACh in a similar concentration range.[4] |
| Vernakalant | Multichannel blocker | Not specified | Blocks multiple channels in the micromolar range.[4] |
| XEN-D0103 | 0.025 | Not specified | Demonstrates over 500-fold selectivity over other key cardiac ion channels.[4] |
| DPO-1 | 0.03 (Kd) | Not specified | High affinity, with off-target effects only in the micromolar range.[4] |
| Bepridil | 6.6 | HEK 293 cells | Inhibition is voltage-dependent. |
| HMQ1611 | 2.07 | CHO cells | A symmetrical biphenyl derivative that acts as an open channel blocker.[5] |
Experimental Protocols for IC50 Determination
The standard method for determining the IC50 value of a Kv1.5 inhibitor is the whole-cell patch-clamp technique performed on a cell line that heterologously expresses the human Kv1.5 channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.
Key Experimental Steps:
-
Cell Culture: CHO or HEK 293 cells are stably transfected with a plasmid containing the coding sequence for the human Kv1.5 channel (KCNA5 gene). These cells are then cultured under standard conditions until they reach a suitable confluence for electrophysiological recording.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): A typical internal solution would contain (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): A standard external solution would consist of (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: To elicit the Kv1.5 current, a depolarizing voltage step is applied. A common protocol involves holding the cell at a potential of -80 mV and then applying a depolarizing pulse to +40 mV for a duration of 200-500 ms.
-
-
Drug Application: The test compound (e.g., this compound) is prepared in a series of concentrations and perfused into the bath solution. The effect of each concentration on the Kv1.5 current is recorded until a steady-state inhibition is achieved.
-
Data Analysis: The peak outward current at the depolarizing potential is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration. These data points are then plotted on a concentration-response curve, and the IC50 value is determined by fitting the data to the Hill equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for IC50 determination and the general signaling pathway of the Kv1.5 channel.
Experimental workflow for determining the IC50 of a Kv1.5 inhibitor.
Simplified signaling pathway of Kv1.5 channel and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of potent Kv1.5 potassium channel inhibitors reveals the molecular basis for blocking kinetics and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
Assessing the Translational Potential of DDO-02005: A Comparative Guide for Atrial Fibrillation Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Kv1.5 potassium channel inhibitor, DDO-02005, against established antiarrhythmic agents for the treatment of atrial fibrillation. Through a detailed analysis of experimental data, this report aims to objectively assess the translational potential of this compound.
Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by chaotic electrical impulses in the atria, leading to an irregular and often rapid heart rate. A key therapeutic target for AF is the Kv1.5 potassium channel, which is predominantly expressed in the atria and plays a crucial role in atrial repolarization. This compound is a potent and selective inhibitor of the Kv1.5 channel, offering a promising atrial-specific therapeutic approach with a potentially lower risk of ventricular proarrhythmias compared to broader-spectrum antiarrhythmic drugs. This guide compares this compound with three widely used antiarrhythmic drugs: Amiodarone, Dronedarone, and Vernakalant.
Comparative Analysis of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the available IC50 values for this compound and its comparators against the Kv1.5 channel.
| Compound | Target | IC50 (µM) | Comments |
| This compound | Kv1.5 | 0.72 [1][2][3][4][5] | Potent and selective inhibitor. |
| Amiodarone | Kv (general) | 3.9 ± 1.44[6] | Non-selective potassium channel blocker. |
| Dronedarone | HERG | 9.2[7] | Multi-ion channel blocker. |
| Vernakalant | Kv1.5 | 13.35 ± 0.93[8][9] | Blocks multiple atrial-selective ion channels. |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for establishing a safe and effective dosing regimen.
| Parameter | This compound (Beagle Dogs)[10] | Amiodarone (Humans)[10][11][12][13] | Dronedarone (Humans)[14][15][16][17][18] | Vernakalant (Humans)[19] |
| Bioavailability | - | 22-86% (highly variable) | ~15% (with food) | Intravenous administration |
| Time to Peak Plasma Concentration (Tmax) | - | 3-7 hours | 3-6 hours (with food) | End of 10-minute infusion |
| Elimination Half-life (t1/2) | 6.245 hours (oral) | 15-142 days (highly variable) | 13-19 hours | 3-5.5 hours |
| Metabolism | - | Extensively hepatic (CYP3A4, CYP2C8) | Extensively hepatic (CYP3A4) | Hepatic (CYP2D6) |
| Excretion | - | Primarily biliary | Feces (84%), Urine (~6%) | Primarily renal |
Electrophysiological Effects on Cardiac Action Potential
The primary therapeutic effect of these antiarrhythmic drugs is their ability to modulate the cardiac action potential, thereby restoring normal sinus rhythm.
| Electrophysiological Effect | This compound | Amiodarone | Dronedarone | Vernakalant |
| Atrial Refractory Period | Prolongs | Prolongs | Prolongs | Prolongs |
| Ventricular Refractory Period | Minimal effect expected | Prolongs | Prolongs | No significant effect[6] |
| QRS Duration | - | Prolongs | Slightly prolongs | Slightly prolongs[6] |
| QT Interval | - | Prolongs | Moderately prolongs | Mildly prolongs |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to assess these compounds, the following diagrams illustrate the Kv1.5 signaling pathway in atrial myocytes and a typical experimental workflow for evaluating Kv1.5 inhibitors.
Caption: this compound inhibits the Kv1.5 channel, reducing the IKur current and prolonging atrial repolarization.
Caption: Experimental workflow for evaluating the efficacy of Kv1.5 channel inhibitors.
Experimental Protocols
Whole-Cell Patch Clamp for Kv1.5 Inhibition Assay
The inhibitory effects of the compounds on the Kv1.5 potassium channel are typically evaluated using the whole-cell patch-clamp technique on a cell line stably expressing the human Kv1.5 channel (e.g., HEK293 cells).
-
Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recordings.
-
Recording Setup: Glass micropipettes with a resistance of 4-6 MΩ are filled with an internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: To elicit Kv1.5 currents, cells are held at a holding potential of -80 mV, and depolarizing voltage steps (e.g., to +30 mV for 300 ms) are applied.
-
Compound Application: After establishing a stable baseline current, the test compounds are applied at various concentrations to the extracellular solution.
-
Data Analysis: The peak current amplitude is measured before and after compound application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Translational Potential and Future Directions
This compound demonstrates significant potential as a selective atrial antiarrhythmic agent. Its high potency for the Kv1.5 channel, coupled with a favorable pharmacokinetic profile in preclinical models, suggests it could offer a more targeted and potentially safer alternative to existing multi-channel blockers. The selectivity of this compound for the atrial-specific Kv1.5 channel is a key advantage, as it may minimize the risk of life-threatening ventricular arrhythmias that can be associated with less selective antiarrhythmic drugs.
In contrast, Amiodarone and Dronedarone, while effective, have complex pharmacological profiles with multiple ion channel targets, which can contribute to a higher incidence of adverse effects. Vernakalant, although more atrial-selective than older agents, still exhibits multi-channel blocking activity.
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound. Clinical trials will be essential to determine if the promising preclinical data for this compound translates into a clinically meaningful benefit for patients with atrial fibrillation. The development of highly selective Kv1.5 inhibitors like this compound represents a significant step forward in the pursuit of safer and more effective treatments for atrial fibrillation.
References
- 1. Channelpedia - Kv1.5 [channelpedia.epfl.ch]
- 2. The class III anti-arrhythmic agent, amiodarone, inhibits voltage-dependent K(+) channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Direct Oral Anticoagulants and Warfarin in Patients With Atrial Fibrillation and an Aortic Bioprosthetic Valve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. Comparison of different direct oral anticoagulant regimens in atrial fibrillation patients with high bleeding risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison of Oral Anticoagulant Use for Atrial Fibrillation in the Pre- and Post-DOAC Eras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrospective Comparison of Patients ≥ 80 Years With Atrial Fibrillation Prescribed Either an FDA-Approved Reduced or Full Dose Direct-Acting Oral Anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. sophion.com [sophion.com]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
- 15. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
Replicating Key Findings: A Comparative Guide to Kv1.5 Potassium Channel Inhibitors for Atrial Fibrillation Research
For researchers and scientists in the field of drug development, particularly those focused on cardiovascular diseases, the replication of key findings is a cornerstone of scientific progress. This guide provides a comprehensive comparison of the novel Kv1.5 potassium channel inhibitor, DDO-02005, with other notable alternatives. The data presented is based on the pivotal research paper, "Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors," and is supplemented with data from studies on comparable compounds.
Executive Summary
This compound is a potent inhibitor of the Kv1.5 potassium channel, a key target in the development of treatments for atrial fibrillation.[1][2] Research has demonstrated its efficacy in preclinical models, showcasing its potential as a therapeutic agent. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear comparison with other Kv1.5 inhibitors such as AVE-0118, Vernakalant, and DPO-1.
Data Presentation: Comparative Analysis of Kv1.5 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency and Selectivity of Kv1.5 Inhibitors
| Compound | Primary Target | IC50 (µM) on Kv1.5 | Selectivity Notes |
| This compound | Kv1.5 | 0.72[1][2][3] | Information on selectivity against other ion channels is not detailed in the available literature. |
| AVE-0118 | Kv1.5, Ito, IK,ACh | 6.9[4] | Also blocks Ito and IK,ACh in a similar concentration range.[4][5] |
| Vernakalant | Multi-channel | - | Blocks multiple ion channels including Kv1.5 and sodium channels.[4][5] The IC50 for Kv1.5 is reported to be in the micromolar range.[6][7] |
| DPO-1 | Kv1.5 | 0.31 (rat Kv1.5), 0.78 (human Kv1.5)[8] | Displays selectivity over Ito, IK1, IKr, and IKs. |
Table 2: Pharmacokinetic Parameters of Kv1.5 Inhibitors
| Compound | Species | Administration | Cmax | t1/2 |
| This compound | Beagle Dog | IV (1 mg/kg) | - | - |
| PO (1.25 mg/kg) | 1.274 µg/L[9] | 6.245 h[9] | ||
| Sprague-Dawley Rat | IV (1 mg/kg) | 90.23 µg/L[2][3] | 3.23 h[2][3] | |
| PO (1.25 mg/kg) | 1.27 µg/L[2][3] | 6.25 h[2][3] | ||
| AVE-0118 | Goat | IV | Dose-dependent | Not specified |
| Vernakalant | Human | IV | Dose-dependent | - |
| DPO-1 | Not specified | - | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon research findings. The following outlines the methodologies for key experiments cited in the research on this compound and its alternatives. Please note: The detailed experimental protocol for this compound is based on the abstract of the primary research paper and may not be exhaustive.
In Vitro Electrophysiology (for IC50 determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on the Kv1.5 potassium channel.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (hKv1.5).
-
Method: Whole-cell patch-clamp technique.
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.
-
Voltage steps are applied to elicit Kv1.5 currents.
-
The compound of interest is perfused at various concentrations, and the resulting inhibition of the Kv1.5 current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a logistic equation.
-
In Vivo Animal Models of Atrial Fibrillation
-
Objective: To evaluate the anti-arrhythmic efficacy of the compound in a living organism.
-
Animal Model:
-
Method:
-
Animals are anesthetized and instrumented for electrocardiogram (ECG) monitoring.
-
Atrial fibrillation is induced by the administration of the pro-arrhythmic agents or by rapid atrial pacing.
-
The test compound is administered intravenously or orally.
-
The duration and incidence of atrial fibrillation are monitored and compared between the treated and control groups.
-
Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Method:
-
The compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood samples are collected at various time points after administration.
-
The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2) are calculated from the plasma concentration-time profiles.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the Kv1.5 channel and a typical experimental workflow for evaluating a Kv1.5 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modeling of high-affinity binding of the novel atrial anti-arrhythmic agent, vernakalant, to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for DDO-02005
For researchers, scientists, and drug development professionals handling DDO-02005, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure (Formula: C21H27Cl2N3O2) as a chlorinated, nitrogen-containing organic compound necessitates stringent disposal measures in line with regulations for hazardous chemical waste.
Core Principles for Disposal
The disposal of this compound, like other chlorinated organic compounds, requires careful handling to mitigate potential environmental and health risks. Such compounds are often toxic to aquatic life and may be non-biodegradable.[1] Therefore, direct disposal into sanitary sewer systems is strictly prohibited.[2] The recommended method for the disposal of highly chlorinated organic residues is high-temperature incineration.[1]
All personnel handling this compound must be trained in hazardous waste management and follow all institutional and regulatory guidelines.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C21H27Cl2N3O2 | Internal |
| Classification | Chlorinated, Nitrogen-Containing Organic Compound | Internal |
| Recommended Disposal | High-Temperature Incineration | [1] |
| Prohibited Disposal | Sanitary Sewer System | [2] |
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Collect all waste containing this compound (e.g., unused product, contaminated labware, and personal protective equipment) in a dedicated, properly labeled hazardous waste container.
-
Keep halogenated organic waste, such as this compound, separate from non-halogenated waste streams to facilitate proper treatment and disposal.[3][4]
-
Ensure aqueous waste is collected separately from organic solvent waste.[3]
-
-
Container Management:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the temporary storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with accurate information about the waste stream to ensure it is handled and treated in accordance with all applicable regulations.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling DDO-02005
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of DDO-02005, a potent Kv1.5 potassium channel inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Chemical Identification and Properties
| Property | Value |
| Product Name | This compound |
| CAS Number | 1186049-44-4 |
| Molecular Formula | C₂₁H₂₇Cl₂N₃O₂ |
| Molecular Weight | 424.37 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard classification for this compound is not detailed in the provided search results, standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed. The recommended Personal Protective Equipment (PPE) is outlined below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Not required under normal conditions of use. If dusts are generated, a NIOSH-approved respirator is recommended. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
Emergency Procedures
In the event of accidental exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Immediately wash off with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
